Pyrazol-1-yl-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMAPPWWKNLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287360 | |
| Record name | Pyrazol-1-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-82-7 | |
| Record name | N-(Hydroxymethyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1120-82-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazol-1-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazol-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)PYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9353M23XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Pyrazol-1-yl-methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel pyrazol-1-yl-methanol derivatives. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a hydroxymethyl group at the N1 position of the pyrazole ring can influence the compound's polarity, solubility, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide details synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols to assist researchers in this promising area of drug discovery.
Synthesis of this compound Derivatives
The primary route for the synthesis of this compound derivatives is the N-hydroxymethylation of a pre-formed pyrazole ring. This is typically achieved by reacting the pyrazole with formaldehyde in a suitable solvent. For substituted this compound derivatives, the corresponding substituted pyrazole is required as the starting material. The synthesis of the pyrazole core itself can be accomplished through various well-established methods, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
A general synthetic workflow is depicted below:
Characterization Data
The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below are tables summarizing the characterization data for a selection of pyrazole derivatives from the literature. While not exclusively this compound derivatives, they provide representative data for substituted pyrazoles.
Table 1: Characterization Data of 1H-Benzofuro[3,2-c]pyrazole and 5-Methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol Derivatives [3]
| Compound | Molecular Formula | M.p. (°C) | MS (ESI) [M+H]⁺ | 1H-NMR (DMSO-d6) δ (ppm) | 13C-NMR (DMSO-d6) δ (ppm) |
| 4c | C18H16N4O3 | 180–182 | 354.4 ([M+NH4]⁺) | 11.91 (s, 1H), 8.28 (q, J = 4.6 Hz, 1H), 8.05 (s, 1H), 7.82 (s, 1H), 7.55 (s, 1H), 7.43 (d, J = 5.7 Hz, 1H), 7.27 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.49 (dd, J = 2.6, 8.6 Hz, 1H), 6.42 (d, J = 2.6 Hz, 1H), 3.74 (s, 3H), 2.77 (d, J = 4.6 Hz, 3H) | 167.8, 161.1, 156.9, 146.1, 144.5, 135.9, 134.2, 129.1, 128.3, 117.4, 116.7, 114.5, 110.5, 109.1, 106.1, 103.6, 55.5, 26.7 |
| 4e | C17H12N4O2 | 200–202 | 322.1 ([M+NH4]⁺) | 12.01 (s, 1H), 8.39 (s, 1H), 7.91( s, 1H), 7.53(d, J = 6.9 Hz, 1H), 7.43-7.38 (m, 2H), 7.15 (d, J = 7.4 Hz, 1H), 6.51 (dd, J = 2.5, 8.6 Hz, 1H), 6.44 (d, J = 2.5 Hz, 1H), 3.75 (s, 3H) | 161.1, 156.9, 145.2, 145.0, 134.0, 130.5, 128.5, 121.7, 120.0, 119.9, 117.2, 112.0, 110.3, 109.7, 106.2, 103.6, 55.5 |
| 5e | C17H14N4O2 | 166–168 | 307.3 | 12.05 (s, 1H), 10.28 (s, 1H), 8.93 (s, 1H), 7.99 (s, 1H), 7.55 (s, 1H), 7.53 (s, 1H), 7.38 (s, 1H), 7.12 (d, J = 4.4 Hz, 1H), 6.53 (s, 1H), 6.51 (dd, J = 1.3, 5.7 Hz, 1H), 6.25 (s, 1H), 3.78 (s, 3H) | 160.4, 155.8, 151.2, 145.0, 140.0, 130.4, 128.5, 121.3, 120.0, 117.3, 112.0, 109.8, 105.8, 102.1, 92.8, 55.5 |
Table 2: Characterization Data of N-Substituted Pyrazoles [4]
| Compound | Molecular Formula | 1H-NMR (CDCl3) δ (ppm) | 13C-NMR (CDCl3) δ (ppm) |
| 1b | C13H24N2 | 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H), 1.76 (s, 2H), 1.62 (s, 6H), 0.71 (s, 9H) | 144.6, 138.7, 108.1, 62.5, 53.3, 31.5, 31.0, 30.7, 15.0, 13.5 |
| 1d | C10H18N2 | 5.75 (s, 1H), 2.33 (s, 1H), 2.16 (s, 1H), 1.85 (q, J = 7.4 Hz, 1H), 1.56 (s, 2H), 0.71 (t, J = 7.4 Hz, 1H) | 145.0, 138.7, 107.7, 62.1, 34.8, 28.0, 14.5, 13.5, 8.4 |
| 1n | C11H11FN2 | 7.39–7.33 (m, 2H), 7.15–7.06 (m, 2H), 5.96 (s, 1H), 2.25 (d, J = 10.3 Hz, 6H) | 161.6 (d, J = 247.0 Hz), 149.1, 139.5, 136.1 (d, J = 3.0 Hz), 126.6 (d, J = 8.6 Hz), 115.9 (d, J = 22.8 Hz), 106.9, 13.5, 12.2 |
| 1o | C15H14N2 | 7.90 (d, J = 8.7 Hz, 1H), 7.88–7.82 (m, 3H), 7.59 (dd, J = 8.7, 2.1 Hz, 1H), 7.54–7.43 (m, 2H), 6.02 (s, 1H), 2.35 (s, 3H), 2.32 (s, 3H) | 148.5, 133.1, 132.7, 129.5, 128.2, 127.9, 127.1, 126.9, 123.6, 123.1, 107.5, 12.9, 12.4 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrazole and this compound derivatives, based on established methodologies. Researchers should adapt these procedures based on the specific substrates and desired products.
General Procedure for the Synthesis of Substituted Pyrazoles
This protocol is based on the widely used Knorr pyrazole synthesis and related methods.[5]
-
Preparation of the Hydrazone (if applicable): To a solution of the substituted aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add the corresponding hydrazine (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of acid (e.g., glacial acetic acid) can be added. Stir the reaction mixture for 2-24 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization:
-
From 1,3-Diketones: To a solution of the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine (1.0 eq). The reaction mixture is typically heated to reflux for several hours until completion as monitored by TLC.
-
From α,β-Unsaturated Carbonyl Compounds (Chalcones): A mixture of the chalcone (1.0 eq) and a hydrazine (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is refluxed for 4-12 hours.
-
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
General Procedure for the Synthesis of this compound Derivatives
This protocol describes the N-hydroxymethylation of a pyrazole.
-
Reaction Setup: To a solution of the substituted pyrazole (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a mixture), add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure this compound derivative.
Biological Activity and Signaling Pathways
While specific signaling pathway data for this compound derivatives is not extensively available, the broader class of pyrazole derivatives is known to interact with various biological targets.[6] For instance, certain pyrazole-containing compounds have been shown to inhibit protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. A representative signaling pathway that can be targeted by bioactive pyrazole derivatives is the mitogen-activated protein kinase (MAPK) pathway.
This diagram illustrates how a pyrazole derivative might inhibit key kinases like Raf or MEK, thereby blocking the downstream signaling cascade that leads to cell proliferation. This is a common mechanism of action for many small-molecule kinase inhibitors used in oncology. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by novel this compound derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The synthetic protocols and characterization data presented herein serve as a valuable resource for chemists and pharmacologists. The exploration of this class of compounds is a promising avenue for the development of new therapeutic agents. Future work should focus on the synthesis of diverse libraries of these derivatives and comprehensive biological evaluations to identify lead compounds and elucidate their mechanisms of action.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pyrazol-1-yl-methanol: An In-depth Technical Guide
Introduction
Pyrazol-1-yl-methanol (C4H6N2O, Mol. Wt.: 98.10 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyrazole scaffold.[1] A thorough spectroscopic analysis is paramount for the unambiguous structural elucidation and purity assessment of this compound and its derivatives. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, complete with detailed experimental protocols and expected data, tailored for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| H-3 (pyrazole) | ~7.6 | Doublet | ~1.5 - 2.5 |
| H-5 (pyrazole) | ~7.5 | Doublet | ~2.0 - 3.0 |
| H-4 (pyrazole) | ~6.3 | Triplet | ~2.0 - 2.5 |
| -CH₂- | ~5.6 | Singlet (or Doublet if coupled to OH) | - |
| -OH | Variable (broad singlet) | Broad Singlet | - |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~139 |
| C-5 (pyrazole) | ~129 |
| C-4 (pyrazole) | ~106 |
| -CH₂- | ~70 |
Note: The 13C NMR data for this compound has been reported in the Journal of Organic Chemistry, 1977, 42, 659.[1]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic/pyrazole) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=N stretch (pyrazole) | 1500-1600 | Medium |
| C=C stretch (pyrazole) | 1400-1500 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Note: The FTIR spectrum of this compound is available on SpectraBase, typically acquired using a KBr-Pellet technique on an instrument like a Bruker IFS 85.[1]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Relative Abundance |
| 98 | [M]⁺ (Molecular Ion) | High |
| 81 | [M-OH]⁺ | Medium |
| 68 | [M-CH₂O]⁺ | High |
| 67 | [C₄H₃N₂]⁺ | Medium |
Note: The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center (NIST Number: 388983).[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of approximately 0 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of approximately 0 to 150 ppm.
-
A higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Technique): [1]
-
Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Protocol:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system.[1]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
-
Protocol:
-
Inject the sample solution into the GC inlet.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
Acquire the mass spectrum in electron ionization (EI) mode.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
X-ray Crystallographic Studies of Pyrazol-1-yl-methanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallographic studies of Pyrazol-1-yl-methanol compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their diverse biological activities. X-ray crystallography provides definitive insights into the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This document summarizes the crystallographic data and experimental protocols for two notable this compound derivatives.
Crystallographic Data of this compound Derivatives
The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of two derivatives of this compound.
Table 1: Crystallographic Data for 1-(Hydroxymethyl)-3,5-dimethylpyrazole [1][2][3][4][5]
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₂O |
| Formula Weight | 126.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2877(2) |
| b (Å) | 11.9265(3) |
| c (Å) | 8.1586(2) |
| α (°) | 90 |
| β (°) | 107.396(1) |
| γ (°) | 90 |
| Volume (ų) | 676.68(3) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (%) | 4.0 |
| CCDC Deposition Number | 269878 |
Table 2: Crystallographic Data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol [6][7]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃O |
| Formula Weight | 203.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.6541(3) |
| b (Å) | 10.6835(4) |
| c (Å) | 20.3553(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2098.31(13) |
| Z | 8 |
| Temperature (K) | 293(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (%) | 5.1 |
| CCDC Deposition Number | 1487543 |
Experimental Protocols
This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of the featured this compound compounds.
Synthesis Protocols
2.1.1. Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole
This compound is commercially available. However, a general synthesis route for N-hydroxymethylpyrazoles involves the reaction of the corresponding pyrazole with formaldehyde in an appropriate solvent.
2.1.2. Synthesis of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol [6]
The synthesis of this compound was achieved through a two-step process:
-
Preparation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one: This intermediate is synthesized via a Claisen condensation reaction between ethyl 2-pyridinecarboxylate and acetone, using sodium metal as a base and toluene as the solvent at room temperature. The reaction exclusively yields the enol tautomer.
-
Condensation with 2-hydroxyethylhydrazine: The intermediate from the first step is then reacted with 2-hydroxyethylhydrazine. The reaction mixture is stirred at room temperature, and the solvent is subsequently removed under reduced pressure. The final product is purified by silica gel chromatography to yield the title compound, which is then recrystallized from methanol to obtain colorless crystals suitable for X-ray diffraction.[6]
Single-Crystal X-ray Diffraction Protocol
The determination of the crystal structures of this compound compounds generally follows a standard procedure in single-crystal X-ray crystallography.
-
Crystal Selection and Mounting: A suitable single crystal of the compound, free of significant defects, is selected under a microscope.[8] The crystal is then mounted on a goniometer head, often using a cryoloop and a viscous oil.[8]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD area detector.[1] The crystal is cooled to a low temperature (e.g., 120 K or 293 K) to minimize thermal vibrations of the atoms. Data is collected using monochromatic X-ray radiation, typically from a Molybdenum source (Mo Kα, λ = 0.71073 Å).[1][9] A series of diffraction images are collected as the crystal is rotated through a range of angles.[8][10]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is corrected for various factors, including background scattering, polarization, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic study of a this compound compound.
Caption: Workflow for X-ray Crystallography.
This guide provides a foundational understanding of the X-ray crystallographic analysis of this compound compounds. The detailed structural data presented is invaluable for computational studies, such as molecular docking and pharmacophore modeling, which are integral to modern drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dimethylpyrazol-1-methanol | C6H10N2O | CID 96393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 3,5-Dimethyl-1-(hydroxymethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 6. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
A Technical Guide to the Quantum Chemical Analysis of Pyrazol-1-yl-methanol and its Analogs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Pyrazol-1-yl-methanol and its analogs. It details the established computational and experimental protocols, presents key data in a structured format, and visualizes the research workflows and potential biological interactions relevant to drug discovery and development.
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, forming the core structure of numerous molecules with diverse and significant biological activities.[1][2][3] Their derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] this compound, as a fundamental representative of this class, serves as a crucial scaffold for the synthesis of more complex and pharmacologically active analogs.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the physicochemical properties of these molecules at an atomic level. These computational methods allow for the accurate prediction of molecular geometries, electronic charge distributions, spectroscopic signatures, and reactivity descriptors. By correlating these theoretical insights with experimental data, researchers can establish robust structure-activity relationships (SAR), guiding the rational design of novel therapeutic agents with enhanced efficacy and selectivity.
Methodologies: A Combined Computational and Experimental Approach
A thorough investigation of this compound and its analogs typically involves a synergistic combination of experimental synthesis and characterization with in-silico quantum chemical calculations.
Synthesis: The synthesis of pyrazole derivatives can be achieved through various established routes. A common and versatile method is the 1,3-dipolar cycloaddition reaction. For instance, substituted pyrazolines can be prepared via the condensation of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine or its derivatives in an acidic medium, followed by oxidation if the pyrazole ring is desired.[4]
-
Illustrative Synthesis of a Pyrazoline Derivative:
-
Chalcone Formation: An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., KOH in ethanol) to form the corresponding chalcone (an α,β-unsaturated ketone).
-
Cyclization: The purified chalcone is then refluxed with hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, to yield the pyrazoline derivative.[4]
-
Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) and its purity is confirmed by Thin Layer Chromatography (TLC).[4][5]
-
Spectroscopic Characterization: The synthesized compounds are structurally elucidated using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, C=O, and aromatic C-H vibrations.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the precise arrangement of hydrogen and carbon atoms in the molecule, confirming the heterocyclic ring structure and the positions of substituents.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]
Computational studies are generally performed using software packages like Gaussian. The following protocol is representative of studies on pyrazole derivatives:[6][7][8]
-
Geometry Optimization: The initial molecular structure is built and then its geometry is optimized to find the most stable conformation (the lowest point on the potential energy surface). This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p) or 6-31G*.[7]
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the theoretical IR spectrum.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
-
Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecules.[7][8]
Data Presentation: Properties of this compound and its Analogs
The following tables summarize key data for this compound and provide illustrative quantum chemical data for a representative pyrazole analog.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[9] |
| Molecular Weight | 98.10 g/mol | PubChem[9] |
| XLogP3 | -1 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[9] |
| Rotatable Bond Count | 1 | PubChem[9] |
Source: Data computed by PubChem.[9]
Table 2: Illustrative Quantum Chemical Properties of a Representative Pyrazole Analog
| Parameter | Illustrative Value | Unit |
| Optimized Total Energy | -875.34 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| HOMO Energy | -5.075 | eV |
| LUMO Energy | -2.080 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 2.995 | eV |
| Hardness (η) | 1.498 | eV |
| Softness (S) | 0.668 | eV⁻¹ |
| Electronegativity (χ) | 3.578 | eV |
Note: These values are illustrative and are based on a representative pyrazole chalcone derivative reported in the literature, calculated at the B3LYP/6-311++G(d,p) level of theory.[5] The specific values for this compound would require a dedicated computational study.
Mandatory Visualizations: Workflows and Pathways
The following diagrams, rendered using Graphviz, illustrate the logical workflows and potential biological interactions associated with the study of pyrazole derivatives.
Caption: Integrated workflow for the study of pyrazole analogs.
Caption: Hypothetical signaling pathway for a pyrazole-based COX-2 inhibitor.
Conclusion and Future Directions
The integration of quantum chemical calculations with experimental synthesis and characterization provides a powerful paradigm for the study of this compound and its derivatives. DFT calculations offer profound insights into the intrinsic properties that govern the behavior of these molecules, thereby accelerating the drug discovery process. While a wealth of data exists for the broader class of pyrazole analogs, a dedicated and comprehensive computational study on the parent molecule, this compound, would be highly valuable. Such a study would provide a critical baseline for systematically evaluating the effects of functional group substitutions, further refining the design of next-generation pyrazole-based therapeutics. Future work should also focus on molecular docking and dynamics simulations to better understand the interactions of these compounds with specific biological targets.[10]
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. eresearchco.com [eresearchco.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. This compound | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Tautomerism and Conformational Analysis of Pyrazol-1-yl-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the tautomerism and conformational analysis of pyrazol-1-yl-methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon theoretical principles and spectroscopic data from related pyrazole derivatives, this document outlines the synthesis, structural features, and dynamic behavior of this molecule.
Introduction to this compound
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known for their diverse biological activities. The introduction of a hydroxymethyl group at the N1 position of the pyrazole ring to form this compound introduces possibilities for tautomerism and conformational flexibility, which can significantly influence its interaction with biological targets and its material properties. Understanding these structural nuances is crucial for its application in drug design and development.
Tautomerism of Pyrazole Derivatives
Prototropic tautomerism in pyrazoles is a well-documented phenomenon. For N-unsubstituted pyrazoles, a rapid proton transfer occurs between the two nitrogen atoms. In the case of this compound, the N1-substitution precludes this specific type of annular tautomerism. However, the potential for other tautomeric forms, though less common, should be considered in theoretical studies. The primary focus for this compound remains the analysis of its conformational isomers.
Theoretical studies on substituted pyrazoles indicate that the stability of tautomers is highly dependent on the nature of the substituents.[1][2] Electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups favor the other.[2] The hydroxymethyl group is generally considered to be weakly electron-withdrawing, which would influence the electron distribution within the pyrazole ring.
Caption: Tautomeric state of this compound.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the N1-CH2 single bond. The orientation of the hydroxymethyl group relative to the pyrazole ring can be described by the dihedral angle (N2-N1-C-O). Steric hindrance and potential intramolecular hydrogen bonding are the key factors governing the conformational preferences.
Computational studies on similar heterocyclic systems suggest that the lowest energy conformers are those that minimize steric clashes between the substituent and the ring. For this compound, it is anticipated that conformers where the hydroxyl group is directed away from the pyrazole ring will be more stable.
Synthesis and Characterization
A plausible synthetic route to this compound involves the reaction of pyrazole with formaldehyde. A similar procedure has been reported for the synthesis of 1-hydroxymethyl-3,5-diphenylpyrazole, which involves refluxing the pyrazole derivative with formaldehyde in ethanol.[3]
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
To a solution of pyrazole (1.0 eq) in ethanol, add formaldehyde (1.3 eq, 35% aqueous solution).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrazole ring protons (at positions 3, 4, and 5), a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts will be influenced by the solvent.[3][4] |
| ¹³C NMR | Resonances for the three pyrazole ring carbons and one for the methylene carbon. |
| IR | A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration. Characteristic C-H and C=N stretching and bending vibrations for the pyrazole ring.[3] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₄H₆N₂O, MW: 98.10 g/mol ). |
Quantitative Data from Related Compounds
Table 2: Typical Pyrazole Ring Bond Lengths and Angles from Crystal Structures of Related Compounds
| Parameter | Average Value |
| Bond Lengths (Å) | |
| N1-N2 | ~1.35 Å |
| N2-C3 | ~1.33 Å |
| C3-C4 | ~1.39 Å |
| C4-C5 | ~1.38 Å |
| C5-N1 | ~1.34 Å |
| **Bond Angles (°) ** | |
| C5-N1-N2 | ~112° |
| N1-N2-C3 | ~105° |
| N2-C3-C4 | ~111° |
| C3-C4-C5 | ~106° |
| C4-C5-N1 | ~106° |
Note: These are approximate values derived from various substituted pyrazole crystal structures and may vary for this compound.
Conclusion and Future Directions
This compound presents an interesting case for conformational analysis due to the flexibility of the hydroxymethyl group. While its tautomeric possibilities are limited by N1-substitution, the orientation of the substituent is key to its chemical behavior. The synthesis is expected to be straightforward, and its structure can be readily characterized by standard spectroscopic methods.
Future research should focus on obtaining experimental data specifically for this compound. This would include:
-
Single-crystal X-ray diffraction to definitively determine its solid-state conformation and intermolecular interactions.
-
Variable-temperature NMR studies to probe the conformational dynamics in solution.
-
High-level computational studies (e.g., DFT, ab initio) to map the potential energy surface of the N1-CH₂ bond rotation and to calculate the energy barriers between different conformers.
Such studies will provide a more complete understanding of the structural and dynamic properties of this compound, which is essential for its rational application in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Hydroxymethyl-3,5-diphenylpyrazole [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Exploring the chemical space of Pyrazol-1-yl-methanol scaffolds
An In-depth Technical Guide to the Chemical Space of Pyrazol-1-yl-methanol Scaffolds for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile core for designing ligands that can interact with a multitude of biological targets with high affinity and selectivity.[1][2] Pyrazole-based compounds are central to numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6]
The this compound motif, specifically, incorporates a hydroxymethyl group at the N1 position of the pyrazole ring. This feature provides a key point for hydrogen bonding and can be crucial for anchoring the molecule within a target's active site. Furthermore, this scaffold allows for extensive functionalization at other positions of the pyrazole ring, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a technical overview of the synthesis, biological activities, and experimental evaluation of this compound scaffolds, with a particular focus on their application as kinase inhibitors in oncology.
Synthesis of this compound Scaffolds
The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a cornerstone method.[7] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] However, to achieve the specific this compound scaffold, a common and effective strategy involves the initial synthesis of a pyrazole-carboxylate ester followed by its chemical reduction.
A reliable method for obtaining the core scaffold is the reduction of a pyrazole-4-carboxylate using a powerful reducing agent like lithium aluminum hydride (LAH).[8] This two-step process provides a direct route to the desired hydroxymethyl functionality.
Biological Applications as Kinase Inhibitors
A significant application of pyrazole scaffolds is in the development of protein kinase inhibitors for cancer therapy.[3][9] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1][9] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] Pyrazole derivatives have been successfully developed to inhibit a wide range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF.[1][9][10]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[11] Pyrazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades.[12] This inhibition leads to a suppression of tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Data Presentation: Quantitative Inhibitory Activity
The tables below summarize quantitative data for various pyrazole derivatives, demonstrating their potency as both specific enzyme inhibitors and general cytotoxic agents against cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole Derivative | VEGFR-2 | 0.192 µM | [13] |
| Pyrazole Derivative | VEGFR-2 | 0.241 µM | [13] |
| Pyrazoline Derivative | VEGFR-2 | 0.135 µM | [14] |
| Pyrazoline Derivative | HER2 | 0.253 µM | [14] |
| Pyrazoline Derivative | EGFR | 0.574 µM | [14] |
| Dihydropyrazole | BRAFV600E | 0.20 µM | [10] |
| 3-Aminopyrazole | CDK16 | 160 nM (KD) | [15] |
| Pyrazole Derivative | mTOR | 203 nM |[4] |
Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
|---|---|---|---|---|
| Pyrazole-Chalcone | HNO-97 | Head and Neck | 10.0 µM | [16] |
| Triarylpyrazole | MCF-7 | Breast | 6.53 µM | [9] |
| Pyrazole-Indole Hybrid | HepG2 | Liver | 6.1 µM | [17] |
| Pyrazole-Indole Hybrid | HCT-116 | Colorectal | 11.2 µM | [17] |
| Biotin-Pyrazole | U251 | Brain | 3.5 µM | [18] |
| Pyrazole Derivative | A549 | Lung | 14 µM | [4] |
| Benzopyrano Pyrazole | HepG2 | Liver | 10.37 µM |[19] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a core scaffold and for key biological assays used to evaluate its efficacy.
Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol[8]
This protocol describes the reduction of a pyrazole ester to its corresponding alcohol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH, 1.0 M solution in THF, 2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) dissolved in anhydrous THF dropwise to the cooled LAH suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C. Carefully and sequentially quench the reaction by the dropwise addition of water (e.g., 1.36 mL per 45 mmol LAH), followed by a 1 M aqueous solution of sodium hydroxide (e.g., 10 mL per 45 mmol LAH). Stir the resulting mixture for 20 minutes.
-
Drying and Filtration: Add anhydrous magnesium sulfate (MgSO4) to the mixture and stir for an additional 30 minutes at room temperature. Filter the solids through a pad of diatomaceous earth (Celite®) and wash the filter cake thoroughly with THF and methanol.
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporation) to yield the (1H-pyrazol-4-yl)methanol product, typically as a white solid.
-
Characterization: Confirm the structure and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)[11][12][13]
This assay quantifies the inhibitory activity of a compound by measuring the amount of ATP consumed during the kinase reaction. Lower luminescence indicates higher kinase activity.
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare serial dilutions of the pyrazole test compound in 1x Kinase Buffer (with a constant percentage of DMSO, not exceeding 1%).[11][12] Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in the kinase buffer.
-
Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2), and the kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[12]
-
Assay Plate Setup: To a solid white 96-well assay plate, add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of the DMSO/buffer vehicle to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[12]
-
Kinase Reaction: Initiate the reaction by adding 12.5 µL of the Master Mix to each well. Then, add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells. Incubate the plate at 30°C for 30-45 minutes.[13]
-
Signal Generation: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to deplete the remaining ATP.[13] Add 50 µL of Kinase Detection Reagent to each well, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction. Incubate for another 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Subtract the average background signal from the "Blank" wells. Calculate the percent inhibition for each test compound concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[12]
Protocol 3: MTT Assay for Cellular Proliferation and Cytotoxicity[4][20]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (DMSO). Incubate the plate for 48-72 hours.[4]
-
MTT Addition: After the incubation period, add 20-50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Scarcity and Promise of Pyrazol-1-yl-methanol Derivatives in Nature and the Laboratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry due to their wide range of biological activities. While synthetic pyrazole derivatives have been extensively explored and have led to numerous successful drugs, their natural occurrence is notably rare. This guide delves into the discovery of the few known naturally occurring compounds that bear a semblance to the pyrazol-1-yl-methanol structure, providing a comprehensive overview of their isolation and characterization. Recognizing the scarcity of these natural products, this document also furnishes a detailed experimental protocol for a representative synthetic this compound derivative and explores the crucial role of pyrazole-based compounds as modulators of key signaling pathways, such as the JAK/STAT pathway, highlighting their therapeutic potential.
The Rare Occurrence of Pyrazoles in Nature
The biosynthesis of the N-N bond in the pyrazole ring is considered a challenging process for most living organisms, which accounts for the limited number of pyrazole-containing natural products.[1][2][3] The most well-documented examples of naturally occurring pyrazole alkaloids include withasomnine, first isolated from Withania somnifera, pyrazofurin, a C-nucleoside antibiotic from Streptomyces candidus, and the cinachyrazoles from marine sponges.[2] However, none of these compounds possess the distinct this compound ((1H-pyrazol-1-yl)methanol) structural motif.
Naturally Occurring Pyrazole Alkaloids from Watermelon Seeds
To date, the most structurally relevant naturally occurring compounds to the this compound core are two complex alkaloids isolated from the seeds of watermelon (Citrullus lanatus). Kikuchi et al. reported the isolation and structure elucidation of these novel compounds, which feature a pyrazole ring N-substituted with a pyrrole moiety bearing a hydroxymethyl group.[4][5]
Isolated Compounds
The two compounds identified by Kikuchi and his team are:
-
1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole
-
1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole
While not simple this compound derivatives, the presence of the hydroxymethyl group on the N-substituent is a significant finding for researchers interested in naturally derived pyrazole structures with this functional group.
Experimental Protocols: Isolation and Structure Elucidation
The detailed experimental procedures for the isolation and characterization of these compounds are described in the original publication by Kikuchi et al. in Phytochemistry Letters.[4] A summary of the likely methodology, based on standard natural product chemistry techniques, is provided below.
General Experimental Workflow for Isolation of Watermelon Seed Alkaloids
Figure 1. A generalized workflow for the isolation and identification of natural products.
Protocol Details:
-
Extraction: Dried and powdered watermelon seeds are subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, partitioning between n-hexane, ethyl acetate, and water would separate non-polar, medium-polar, and highly polar constituents.
-
Chromatographic Purification: The fractions are then purified using a combination of chromatographic techniques. Initial separation is often achieved by column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol). Further purification to isolate the pure compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structures of the isolated pure compounds are determined by a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl, N-H).
-
Ultraviolet (UV) Spectroscopy: To identify chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the final structure of the molecule.
-
Quantitative Data
Quantitative data for the isolated compounds from watermelon seeds, such as yields and specific spectroscopic data, are detailed in the original research article. For the purpose of this guide, a representative table of the kind of data presented is shown below.
| Compound | Yield (%) | Molecular Formula | MS (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals |
| 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole | <0.01 | C₁₃H₁₅N₃O₂ | Value | e.g., 9.45 (s, 1H, CHO), 7.50 (d, J=2.0 Hz, 1H, pyrazole-H), 6.85 (d, J=3.5 Hz, 1H, pyrrole-H), 4.55 (s, 2H, CH₂OH), 4.20 (t, J=7.0 Hz, 2H, N-CH₂), 3.20 (t, J=7.0 Hz, 2H, N-CH₂) | e.g., 180.0 (CHO), 140.0 (pyrazole-C), 132.0 (pyrrole-C), 110.0 (pyrrole-C), 58.0 (CH₂OH), 48.0 (N-CH₂), 45.0 (N-CH₂) |
| 1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole | <0.01 | C₁₉H₂₅N₃O₇ | Value | e.g., 9.48 (s, 1H, CHO), 7.52 (d, J=2.0 Hz, 1H, pyrazole-H), 6.90 (d, J=3.5 Hz, 1H, pyrrole-H), 4.90 (d, J=3.0 Hz, 1H, anomeric-H), 4.60 (s, 2H, O-CH₂-pyrrole), 4.25 (t, J=7.0 Hz, 2H, N-CH₂), 3.25 (t, J=7.0 Hz, 2H, N-CH₂) | e.g., 180.5 (CHO), 140.2 (pyrazole-C), 132.5 (pyrrole-C), 110.5 (pyrrole-C), 100.0 (anomeric-C), 70.0-75.0 (sugar carbons), 65.0 (O-CH₂-pyrrole), 48.5 (N-CH₂), 45.5 (N-CH₂) |
Note: The yield is typically very low for such minor natural products. The NMR and MS values are illustrative and based on expected chemical shifts and fragmentation patterns.
Synthetic this compound Derivatives: A Gateway to Biological Activity
Given the extreme rarity of their natural counterparts, synthetic this compound derivatives are of significant interest to medicinal chemists. The introduction of the hydroxymethyl group at the N1 position of the pyrazole ring can serve as a handle for further functionalization or can itself contribute to biological activity through hydrogen bonding interactions with target proteins.
Experimental Protocol: Synthesis of (1H-Pyrazol-1-yl)methanol
A common method for the synthesis of N-hydroxymethylazoles involves the reaction of the azole with formaldehyde.
Reaction Scheme:
Materials and Equipment:
-
Pyrazole
-
Formaldehyde (37% aqueous solution)
-
Water
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 eq) in water.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the product can be extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (1H-pyrazol-1-yl)methanol.
Biological Activity and Signaling Pathways of Pyrazole Derivatives
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A significant area of research is their role as inhibitors of protein kinases, particularly Janus kinases (JAKs).
Pyrazole Derivatives as Inhibitors of the JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a crucial cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[1][6] Several pyrazole-containing molecules have been developed as potent inhibitors of JAKs, with some, like Ruxolitinib, being approved for clinical use.[6]
The JAK/STAT Signaling Pathway and its Inhibition by Pyrazole Derivatives
Figure 2. The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Pathway Description:
-
Cytokine Binding: The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface.
-
Receptor Dimerization and JAK Activation: This binding induces the dimerization of the receptor chains, bringing the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs.
-
STAT Dimerization: Phosphorylated STATs (p-STATs) dissociate from the receptor and form homodimers or heterodimers.
-
Nuclear Translocation: The STAT dimers translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This leads to various cellular responses, including cell proliferation, differentiation, and inflammation.
Mechanism of Inhibition by Pyrazole Derivatives:
Pyrazole-based inhibitors are typically designed to be ATP-competitive inhibitors of the JAKs. They bind to the ATP-binding pocket of the kinase domain of JAKs, preventing the phosphorylation of STATs. This effectively blocks the downstream signaling cascade, leading to a reduction in the expression of pro-inflammatory and pro-proliferative genes.
Conclusion and Future Outlook
The world of naturally occurring this compound derivatives remains largely unexplored, with only complex alkaloids from watermelon seeds showing a structural resemblance. This scarcity underscores the unique biosynthetic pathways required for their formation and presents an exciting frontier for natural product discovery. In contrast, the synthetic realm of pyrazole chemistry is rich and continues to provide compounds with profound biological activities. The success of pyrazole-based JAK inhibitors in the clinic is a testament to the therapeutic potential of this scaffold. Future research should focus on the discovery of novel pyrazole natural products, the development of innovative synthetic methodologies, and the continued exploration of their therapeutic applications in a wide range of diseases. This guide provides a foundational understanding for researchers poised to contribute to this expanding and impactful field.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthetic Analysis of the Pyrazol-1-yl-methanol Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazol-1-yl-methanol core is a significant structural motif found in a variety of biologically active compounds, making it a key target in medicinal chemistry and drug development. This technical guide provides an in-depth retrosynthetic analysis of this core structure, outlining the primary disconnection strategies. Detailed experimental protocols for the key synthetic transformations are provided, along with a summary of quantitative data to aid in reaction optimization. This document serves as a comprehensive resource for researchers engaged in the synthesis and derivatization of pyrazole-containing molecules.
Introduction
Pyrazoles and their derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a methanol group at the N1 position of the pyrazole ring, forming the this compound core, can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the retrosynthetic pathways to this core is essential for the efficient design and synthesis of novel drug candidates.
Retrosynthetic Strategy
The primary retrosynthetic disconnection for the this compound core involves the cleavage of the N-C bond between the pyrazole nitrogen and the hydroxymethyl group. This disconnection is strategically advantageous as it leads to simple, commercially available starting materials: pyrazole and formaldehyde.
Caption: Primary retrosynthetic disconnection of the this compound core.
This retrosynthetic analysis suggests that the most direct synthetic route to the this compound core is the N-hydroxymethylation of a pyrazole precursor with formaldehyde.
Forward Synthesis and Experimental Protocols
The forward synthesis, or the practical execution of the retrosynthetic plan, involves the reaction of pyrazole with formaldehyde. This reaction is a classical N-alkylation, specifically a hydroxymethylation.
General Synthetic Workflow
The overall workflow for the synthesis of the this compound core is straightforward, involving the direct condensation of pyrazole with formaldehyde, often in an aqueous or alcoholic solvent.
The Solvatochromic Landscape of Functionalized Pyrazol-1-yl-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic behavior of functionalized Pyrazol-1-yl-methanol derivatives. While direct and extensive research on the solvatochromism of this specific scaffold is emerging, this document compiles and extrapolates from the broader study of pyrazole derivatives to offer a comprehensive overview. The guide covers synthetic methodologies, presents available quantitative photophysical data, and visualizes key experimental and mechanistic pathways to support further research and development in this area. The unique electronic properties of the pyrazole ring, coupled with the influence of the hydroxymethyl group at the N1 position, make these compounds promising candidates for environmentally sensitive fluorescent probes and pharmacologically active agents.
Core Concepts in Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy gap between these states, leading to shifts in the absorption and emission spectra. For pyrazole derivatives, which possess a heteroaromatic ring system, intramolecular charge transfer (ICT) often plays a crucial role in their photophysical properties, making them particularly sensitive to the solvent environment.
Synthesis of Functionalized Pyrazol-1-yl-methanols
The synthesis of this compound derivatives can be approached through the N-alkylation of a pyrazole ring. While a variety of N-alkylation methods for pyrazoles exist, the introduction of a hydroxymethyl group often involves the reaction of a pyrazole with formaldehyde or a protected equivalent.
General Experimental Protocol: N-Hydroxymethylation of Pyrazole
A common method for the synthesis of N-substituted pyrazoles involves an acid-catalyzed reaction. The following protocol is a generalized procedure based on established N-alkylation techniques for pyrazoles, adapted for hydroxymethylation.
Materials:
-
Substituted pyrazole (1 equivalent)
-
Formaldehyde (or paraformaldehyde) (1.2 equivalents)
-
Acid catalyst (e.g., CSA - camphorsulfonic acid) (0.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane - DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon), add the substituted pyrazole, formaldehyde (or paraformaldehyde), and the acid catalyst.
-
Add anhydrous solvent to form a solution of a specific molarity (e.g., 0.25 M).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired functionalized this compound.
Quantitative Analysis of Solvatochromic Behavior
While specific quantitative data for the solvatochromic behavior of functionalized this compound is not extensively available in the current literature, we can analyze data from closely related pyrazole derivatives to infer potential trends. The following table summarizes the photophysical properties of various pyrazole derivatives in different solvents, illustrating the impact of solvent polarity on their absorption (λabs) and emission (λem) maxima.
| Compound Class | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Reference |
| Pyrano[2,3-c]pyrazole | Methanol | 380 | 480 | 100 | [1] |
| Pyrano[2,3-c]pyrazole | Chloroform | - | - | - | [1] |
| Pyrazolone Azo Dye | Methanol | - | - | - | [2] |
| N-phenylpyrazoline-BODIPY | Dichloromethane | 499 | 511 | 12 | [3] |
| N-phenylpyrazoline-BODIPY | Toluene | - | - | - | [3] |
| N-phenylpyrazoline-Indolinium | - | 558 | 640 | 82 | [3] |
Note: The table is populated with data from various pyrazole derivatives to illustrate the concept of solvatochromism in this class of compounds. Specific data for this compound derivatives should be generated through dedicated experimental work.
The data generally indicates that pyrazole derivatives exhibit positive solvatochromism, with a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. This is indicative of a more polar excited state that is stabilized to a greater extent by polar solvents than the ground state.
Visualization of Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in studying the solvatochromic behavior of functionalized this compound, the following diagrams, created using the DOT language, illustrate the key workflows.
Experimental Workflow for Synthesis and Characterization
References
An In-depth Technical Guide on the Thermochemical Properties of Pyrazol-1-yl-methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazol-1-yl-methanol and its isomers are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities of the pyrazole scaffold. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy, is crucial for predicting their stability, reactivity, and behavior in biological systems. This technical guide provides a comprehensive overview of the methodologies available to determine these properties. Due to the current scarcity of direct experimental data for this compound isomers in publicly available literature, this document focuses on established experimental protocols and powerful computational chemistry techniques that can be employed to obtain reliable thermochemical data. This guide serves as a foundational resource for researchers seeking to characterize these and similar novel compounds.
Introduction
The pyrazole ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a hydroxymethyl group to the pyrazole ring at different positions gives rise to several isomers, namely (1H-Pyrazol-1-yl)methanol, (1H-Pyrazol-3-yl)methanol, and (1H-Pyrazol-4-yl)methanol. Each isomer's unique electronic and structural arrangement influences its physicochemical and thermochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Accurate thermochemical data is indispensable for:
-
Drug Design and Development: Predicting the stability of drug candidates under various conditions.
-
Process Chemistry: Optimizing synthesis and purification processes.
-
Safety Assessment: Understanding the energetic properties of compounds.
-
Computational Modeling: Providing benchmark data for the validation of theoretical models.
This guide outlines the state-of-the-art experimental and computational methodologies for the thermochemical characterization of this compound isomers.
Isomers of this compound
The primary isomers of interest are:
The position of the hydroxymethyl group significantly alters the molecule's symmetry, polarity, and potential for intermolecular interactions, thereby affecting its thermochemical properties.
Computational Determination of Thermochemical Properties
In the absence of extensive experimental data, computational chemistry provides a robust and reliable means to predict thermochemical properties. High-level quantum chemical calculations can achieve high accuracy, often comparable to experimental uncertainty.
Theoretical Methodologies
A variety of computational methods are available, with the choice depending on the desired accuracy and available computational resources.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. They are suitable for geometry optimization and frequency calculations, which are essential for determining thermodynamic properties.[4][5][6][7][8]
-
Composite Methods: For higher accuracy, composite methods like the Gaussian-n (e.g., G3, G4, G3MP2) and Complete Basis Set (CBS) methods are recommended.[9][10] These methods approximate high-level calculations through a series of lower-level calculations and empirical corrections, often yielding results with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[10][11][12]
Calculation of Thermochemical Properties
The primary thermochemical properties can be derived from the calculated total energies and vibrational frequencies:
-
Enthalpy of Formation (ΔfH°): This is typically calculated using isodesmic reactions. In this approach, the enthalpy of reaction for a hypothetical reaction where the number and types of bonds are conserved is calculated. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be accurately determined.
-
Standard Entropy (S°): The standard entropy is calculated from the vibrational, rotational, and translational partition functions, which are obtained from the optimized geometry and calculated vibrational frequencies.
-
Gibbs Free Energy of Formation (ΔfG°): This is calculated from the enthalpy of formation and the standard entropy using the equation: ΔfG° = ΔfH° - TΔS°.
Proposed Computational Workflow
A robust computational workflow for determining the thermochemical properties of this compound isomers is outlined below.
Caption: Computational workflow for determining thermochemical properties.
Experimental Determination of Thermochemical Properties
Experimental thermochemistry provides benchmark data for computational models and is the gold standard for accuracy. The following are established protocols for determining the key thermochemical properties of solid or liquid samples.
Enthalpy of Formation in the Condensed Phase (ΔfH°(cr or l))
Methodology: Static Bomb Combustion Calorimetry [13][14]
This technique measures the heat of combustion (ΔcH°) of a compound. The standard enthalpy of formation in the condensed phase is then derived from the heat of combustion using Hess's law.
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet of the this compound isomer is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is used for ignition.
-
Combustion: The bomb is sealed, filled with high-purity oxygen to a pressure of approximately 3 MPa, and placed in a calorimeter with a known volume of water. The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid.
-
Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections for the ignition energy and the formation of nitric acid.
-
Calculation of ΔfH°: The standard molar enthalpy of formation is calculated from the standard molar enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Enthalpy of Sublimation (ΔsubH°)
Methodology: Calvet Microcalorimetry or Knudsen Effusion Method [13][14]
The enthalpy of sublimation is the energy required for a substance to transition from the solid to the gaseous state.
Experimental Protocol (Calvet Microcalorimetry):
-
Instrumentation: A Calvet microcalorimeter is used to measure small heat flows.
-
Procedure: A sample of the compound is placed in an effusion cell within the calorimeter. The heat absorbed during the isothermal sublimation of the sample is measured.
-
Calculation: The enthalpy of sublimation is determined from the measured heat flow and the mass loss of the sample.
Experimental Protocol (Knudsen Effusion Method):
-
Apparatus: A Knudsen effusion cell with a small orifice is loaded with the sample and placed in a high-vacuum, temperature-controlled environment.
-
Measurement: The rate of mass loss through the orifice is measured as a function of temperature using a microbalance.
-
Data Analysis: The vapor pressure of the substance at different temperatures is calculated from the effusion rate. The enthalpy of sublimation is then derived from the slope of the Clausius-Clapeyron equation (ln(p) vs. 1/T).
Enthalpy of Formation in the Gas Phase (ΔfH°(g))
The gas-phase enthalpy of formation is derived by combining the condensed-phase enthalpy of formation and the enthalpy of sublimation (or vaporization for liquids) using the following equation:
ΔfH°(g) = ΔfH°(cr or l) + ΔsubH° (or ΔvapH°)
This value is crucial for direct comparison with computational results, which are typically calculated for an isolated molecule in the gas phase.
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the gas-phase enthalpy of formation.
Caption: Experimental workflow for determining ΔfH°(g).
Data Summary (Hypothetical)
| Property | (1H-Pyrazol-1-yl)methanol | (1H-Pyrazol-3-yl)methanol | (1H-Pyrazol-4-yl)methanol | Units |
| ΔfH°(g) | Data to be determined | Data to be determined | Data to be determined | kJ/mol |
| S°(g) | Data to be determined | Data to be determined | Data to be determined | J/(mol·K) |
| ΔfG°(g) | Data to be determined | Data to be determined | Data to be determined | kJ/mol |
Conclusion
While experimental thermochemical data for this compound isomers is currently lacking in the scientific literature, this guide provides a clear and comprehensive framework for obtaining these crucial properties. A combined approach, utilizing high-level computational chemistry to guide and complement targeted experimental measurements, is recommended. The detailed computational and experimental workflows presented herein offer a robust pathway for researchers to thoroughly characterize the thermochemical landscape of these and other novel heterocyclic compounds, thereby accelerating their development in pharmaceutical and other applications.
References
- 1. This compound | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pyrazol-1-yl-methanol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Introduction: Pyrazol-1-yl-methanol has emerged as a crucial and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, including the reactive hydroxymethyl group and the biologically active pyrazole core, make it an attractive starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, targeting researchers, scientists, and drug development professionals.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key synthon in the construction of various heterocyclic systems and functionalized molecules. Its application spans the synthesis of potent kinase inhibitors, anticancer agents, and other pharmacologically relevant compounds.
Synthesis of Kinase Inhibitors: The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound provides a convenient entry point for the elaboration of pyrazole-based compounds that can target various kinases involved in cell signaling pathways. For instance, derivatives of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol have been identified as key intermediates in the development of novel pharmaceutical agents, including those targeting neurological disorders.[1] The hydroxymethyl group can be readily converted into other functional groups, such as ethers and esters, or used as a handle for coupling reactions to introduce diverse substituents that can modulate the potency and selectivity of the resulting kinase inhibitors.
Anticancer Drug Development: A significant number of pyrazole derivatives have demonstrated potent anticancer activities.[2][3][4] These compounds often exert their effects by targeting key proteins involved in cancer progression, such as Bcl-2, or by inducing DNA damage.[5] this compound can be utilized to synthesize analogs of known anticancer agents or to generate novel chemical entities with improved pharmacological profiles. The ability to functionalize both the pyrazole ring and the methanol moiety allows for the systematic exploration of the structure-activity relationship (SAR) to optimize anticancer efficacy.
Experimental Protocols
Synthesis of (1H-Pyrazol-1-yl)methanol
A common precursor to many synthetic routes is (1H-Pyrazol-1-yl)methanol itself. While direct synthesis can be challenging, a related and often used isomer, (1H-Pyrazol-4-yl)methanol, can be synthesized from commercially available starting materials. The protocol for this synthesis provides a foundational understanding of the chemistry involved.
Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol [6]
-
Reaction: Reduction of Ethyl 1H-pyrazole-4-carboxylate
-
Reagents and Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Methanol (MeOH)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the stirred LAH suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water (e.g., 1.36 mL per 45.2 mmol LAH), followed by 1 M NaOH solution (e.g., 10 mL per 45.2 mmol LAH).
-
Stir the resulting mixture for 20 minutes.
-
Add anhydrous MgSO₄ to dry the mixture and continue stirring for 30 minutes at room temperature.
-
Filter the solids through a pad of Celite® and wash the filter cake with THF and methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield (1H-Pyrazol-4-yl)methanol as a white solid.
-
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Ethyl 1H-pyrazole-4-carboxylate (22.6 mmol) | LAH (45.2 mmol) | THF | 0 °C to RT | Overnight | 78.9% |
Table 1: Quantitative data for the synthesis of (1H-Pyrazol-4-yl)methanol.[6]
O-Alkylation of this compound Derivatives
The hydroxyl group of this compound and its derivatives is a prime site for modification. O-alkylation introduces an ether linkage, which can significantly impact the molecule's lipophilicity and binding interactions with biological targets.
Protocol 2: General Procedure for O-Alkylation of a Pyrazolyl-methanol Derivative
-
Reaction: Williamson Ether Synthesis
-
Reagents and Materials:
-
Pyrazolyl-methanol derivative (e.g., (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol)
-
Strong base (e.g., Sodium hydride, NaH)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF, or Tetrahydrofuran, THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the pyrazolyl-methanol derivative (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Starting Material | Alkyl Halide | Base | Solvent | Yield |
| (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol | Benzyl bromide | NaH | DMF | 75% |
| (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol | Methyl iodide | NaH | THF | 82% |
Table 2: Representative yields for O-alkylation of a pyrazolyl-methanol derivative (yields are hypothetical and for illustrative purposes).
Signaling Pathways and Experimental Workflows
The biological activity of compounds derived from this compound often stems from their interaction with specific cellular signaling pathways. For instance, many pyrazole-based kinase inhibitors target pathways crucial for cell proliferation and survival.
Below are diagrams illustrating a general experimental workflow for the synthesis of pyrazole derivatives and a representative signaling pathway that can be targeted by such compounds.
Caption: General workflow for synthesizing bioactive compounds from this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.
Conclusion
This compound is a valuable and adaptable building block in organic synthesis, offering a straightforward route to a wide range of biologically active molecules. The protocols and data presented here provide a foundation for researchers to explore the full potential of this synthon in the discovery and development of new therapeutic agents. Further investigation into the diverse reactivity of this compound is warranted to expand its application in creating novel chemical entities with enhanced pharmacological properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes: The Pyrazol-1-yl-methanol Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, demonstrating its versatility and importance in treating a range of diseases.[3] The Pyrazol-1-yl-methanol substructure, specifically, serves as a versatile synthetic intermediate and a core component in the design of novel therapeutic agents.[4] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.[1][2]
Key Therapeutic Applications and Mechanisms of Action
Derivatives of the this compound scaffold have been successfully developed into drugs and clinical candidates across multiple therapeutic areas.
-
Enzyme Inhibition: This is one of the most significant applications.
-
Alcohol Dehydrogenase (ADH) Inhibition: Fomepizole (4-methylpyrazole), a derivative, is a potent competitive inhibitor of alcohol dehydrogenase.[5][6] It is the primary antidote for methanol and ethylene glycol poisoning. By blocking ADH, fomepizole prevents the metabolism of these substances into their highly toxic metabolites, formic acid and oxalic acid, respectively, thereby preventing severe metabolic acidosis and organ damage.[7][8]
-
Cyclooxygenase (COX) Inhibition: The pyrazole ring is a key feature of celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. Its structure allows it to selectively bind to the active site of the COX-2 isozyme.
-
Other Enzymes: Pyrazole derivatives have been designed to inhibit a wide range of other enzymes, including various kinases (e.g., p38, CDK2, Aurora A), succinate dehydrogenase (SDH), and thrombin, making them valuable for cancer, antifungal, and anticoagulant therapies.[9][10][11][12]
-
-
Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10][13][14] They can induce apoptosis and arrest the cell cycle by targeting key proteins in cancer signaling pathways, such as kinases.[12][15]
-
Antimicrobial and Antifungal Activity: The scaffold is also prominent in the development of agents against microbial and fungal pathogens.[9][16][17] Pyrazole carboxamides, for instance, have been developed as potent succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain.[9][16]
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological and chemical processes.
Quantitative Biological Data
The potency of pyrazole derivatives is typically quantified by metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). Lower values indicate higher potency.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Derivative 5 | MCF-7 (Breast) | Cytotoxicity | 8.03 µM | [10] |
| Derivative 5 | HepG2 (Liver) | Cytotoxicity | 13.14 µM | [10] |
| Derivative 6 | MCF-7 (Breast) | Cytotoxicity | 26.08 µM | [10] |
| Compound 4j | HCT116 (Colon) | Anti-proliferative | 1.1 µM | [15] |
| Compound 4j | Huh7 (Liver) | Anti-proliferative | 1.6 µM | [15] |
| Compound 17 | HeLa (Cervical) | Anti-proliferative | 11.8 µM | [12] |
| Compound L2 | CFPAC-1 (Pancreatic) | Cytotoxicity | 61.7 µM | [13][18] |
| Compound L3 | MCF-7 (Breast) | Cytotoxicity | 81.48 µM |[13][18] |
Table 2: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Target Enzyme | Inhibition Metric | Activity Value | Reference |
|---|---|---|---|---|
| Fomepizole | Alcohol Dehydrogenase | Kᵢ | ~8 µM | [6] |
| Compound 11ea | SDH (R. cerealis) | EC₅₀ | 0.93 µg/mL | [9][19] |
| Compound 17 | Chk2 Kinase | IC₅₀ | 17.9 nM | [12] |
| Compound 18h | HER2 Kinase | IC₅₀ | 0.253 µM | [20] |
| Compound 18h | EGFR Kinase | IC₅₀ | 0.574 µM | [20] |
| Pyrazole Derivative | ACE | IC₅₀ | 0.123 mM |[15] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the synthesis and evaluation of this compound derivatives. Specific reaction times, temperatures, and reagent quantities should be optimized based on the specific substrates and target molecules as cited in the literature.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol is a generalized representation of the Knorr pyrazole synthesis, a common method for creating the pyrazole core.[21][22]
Objective: To synthesize a pyrazole derivative via the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Reagent Addition: Add the hydrazine derivative (1.0 eq) to the solution. If using a neutral solvent like ethanol, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[22]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and extract three times with ethyl acetate.[21]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol is used to assess the effect of a synthesized compound on the viability of cancer cells.[10][18][23][24]
Objective: To determine the IC₅₀ value of a pyrazole derivative against a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.[23] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][23]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.[23]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Fomepizole - Wikipedia [en.wikipedia.org]
- 6. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 7. droracle.ai [droracle.ai]
- 8. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [tutvital.tut.ac.za]
- 14. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Pyrazol-1-yl-methanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a foundational scaffold in the development of modern agrochemicals, attributed to its versatile structure that allows for extensive functionalization to achieve potent biological activities against fungi, weeds, and insects. This document focuses on the application of a key synthetic intermediate, (1H-pyrazol-1-yl)methanol, in the synthesis of novel agrochemicals, with a particular emphasis on herbicidal pyrazolyl-pyrimidine ethers. Detailed experimental protocols, quantitative efficacy data, and logical workflow diagrams are provided to guide researchers in the synthesis and evaluation of these compounds.
Core Applications of Pyrazol-1-yl-methanol in Agrochemical Synthesis
(1H-pyrazol-1-yl)methanol serves as a versatile building block for introducing the pyrazol-1-ylmethyl moiety into various molecular frameworks. This is particularly relevant in the synthesis of certain classes of herbicides where this structural unit is crucial for biological activity. The hydroxyl group of (1H-pyrazol-1-yl)methanol offers a reactive handle for derivatization, most commonly through etherification or esterification, to link the pyrazole ring to other heterocyclic systems or functional groups.
One of the most notable applications is in the synthesis of pyrazolyl-pyrimidine herbicides that act as pigment biosynthesis inhibitors. These compounds interfere with essential pathways in plants, leading to bleaching and eventual death of the weed species.
Data Presentation: Efficacy of Herbicidal Pyrazolyl-pyrimidine Ethers
The following table summarizes the herbicidal activity of representative 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives. The data highlights the inhibitory concentration (IC50) required to inhibit 50% of the chlorophyll level in seedlings of Pennisetum alopecuroides, a common grassy weed.
| Compound ID | R1 | R2 | R3 | IC50 (mg L-1) for Pennisetum alopecuroides | Reference |
| 5h | CF3 | CH3 | H | 3.48 | [1] |
| 5i | CF3 | CH3 | CH3 | 4.12 | [1] |
| 5j | CF3 | CH3 | C2H5 | 5.21 | [1] |
| 5k | CF3 | CH3 | n-C3H7 | 6.33 | [1] |
| 5l | CF3 | CH3 | i-C3H7 | 7.54 | [1] |
| 5m | CF3 | CH3 | Ph | 8.15 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of (1H-pyrazol-1-yl)methanol and its subsequent use in the preparation of a representative herbicidal pyrazolyl-pyrimidine ether.
Protocol 1: Synthesis of (1H-pyrazol-1-yl)methanol
This protocol describes the synthesis of the key intermediate, (1H-pyrazol-1-yl)methanol, from pyrazole and paraformaldehyde.
Materials and Reagents:
-
Pyrazole
-
Paraformaldehyde
-
Toluene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazole (1.0 eq) in toluene.
-
Add paraformaldehyde (1.2 eq) and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure (1H-pyrazol-1-yl)methanol.
Protocol 2: Synthesis of a Herbicidal 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-6-(prop-2-yn-1-yloxy)pyrimidine (analogue of compound 5h)
This protocol outlines a two-step synthesis of a representative pyrazolyl-pyrimidine ether herbicide starting from a substituted pyrazole. A similar pathway can be envisioned starting from a substituted this compound.
Step 1: Synthesis of 4-chloro-6-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
Materials and Reagents:
-
3-methyl-5-(trifluoromethyl)-1H-pyrazole
-
4,6-dichloropyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 3-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 4,6-dichloropyrimidine (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 4-chloro-6-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine.
Step 2: Synthesis of 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-6-(prop-2-yn-1-yloxy)pyrimidine
Materials and Reagents:
-
4-chloro-6-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine (from Step 1)
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propargyl alcohol (1.1 eq) to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of 4-chloro-6-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final herbicidal compound.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and logical workflows.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving Pyrazole-Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of pyrazole-methanol derivatives as ligands in metal-catalyzed cross-coupling reactions. The focus is on palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis and drug discovery.
Introduction to Pyrazole-Methanol Ligands in Cross-Coupling
Pyrazole-containing ligands are a significant class of N-donor ligands in transition-metal catalysis. The incorporation of a hydroxyl group, as in Pyrazol-1-yl-methanol and its derivatives, can influence the electronic and steric properties of the catalyst, potentially enhancing its activity and stability. These ligands can coordinate to metal centers, such as palladium, to form active catalysts for various cross-coupling reactions. The versatility of the pyrazole scaffold allows for fine-tuning of the ligand architecture, making them valuable tools in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Key Cross-Coupling Reactions
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a powerful method for the formation of C-C bonds. Pyrazole-based ligands can facilitate this transformation, often in aqueous media and under mild conditions.
2.2. Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium complexes with pyrazole-based ligands have been shown to be effective catalysts for this reaction, even with less reactive aryl chlorides.
2.3. Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. Pyrazole derivatives have been employed in ligand systems for efficient Sonogashira couplings.
Quantitative Data Summary
The following tables summarize representative quantitative data for cross-coupling reactions using pyrazole-containing ligands. While specific data for this compound is limited in the literature, the data for structurally related ligands provide a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ | Pyridine-Pyrazole | K₂CO₃ | H₂O/EtOH | MW | 0.03 | 95 |
| 2 | 4-Chlorotoluene | PdCl₂(PPh₃)₂ | Pyridine-Pyrazole | K₂CO₃ | H₂O/EtOH | MW | 0.05 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | Pyridine-Pyrazole | K₂CO₃ | H₂O/EtOH | MW | 0.03 | 96 |
| 4 | 2-Bromopyridine | PdCl₂(PPh₃)₂ | Pyridine-Pyrazole | K₂CO₃ | H₂O/EtOH | MW | 0.08 | 89 |
Data adapted from studies on pyridine-pyrazole ligands, which are structurally related to this compound derivatives.[1][2]
Table 2: Heck Reaction of Aryl Halides with tert-Butyl Acrylate
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | PdCl₂(L) | N1-substituted pyrazole | Na₂CO₃ | DMF | 120 | 2 | 98 |
| 2 | Bromobenzene | PdCl₂(L) | N1-substituted pyrazole | Na₂CO₃ | DMF | 120 | 4 | 95 |
| 3 | Chlorobenzene | PdCl₂(L) | N1-substituted pyrazole | Cs₂CO₃ | DMAc | 140 | 12 | 85 |
| 4 | 4-Bromoanisole | PdCl₂(L) | N1-substituted pyrazole | Na₂CO₃ | DMF | 120 | 3 | 97 |
Data based on palladium complexes with N1-substituted pyrazolic hybrid ligands.[3]
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 2 | 92 |
| 2 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 4 | 88 |
| 3 | 4-Iodotoluene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 3 | 95 |
| 4 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85 |
Data derived from Sonogashira couplings involving pyrazole-containing substrates and standard conditions.[4]
Experimental Protocols
4.1. General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with a pyrazole-methanol type ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound or a derivative (as ligand)
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and the pyrazole-methanol ligand (0.02 mmol, 2 mol%).
-
Add a 1:1 mixture of ethanol and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
4.2. General Protocol for Heck Reaction
This protocol describes a general procedure for the Heck coupling of an aryl halide with an alkene.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound or a derivative (as ligand)
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., tert-butyl acrylate)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the pyrazole-methanol ligand (0.02 mmol) in DMF (5 mL).
-
Add palladium(II) chloride (0.01 mmol, 1 mol%) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
To this solution, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Heat the reaction mixture at 120-140 °C for 2-12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the substituted alkene.
4.3. General Protocol for Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an aryl halide and a terminal alkyne.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., 4-iodotoluene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add DMF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-6 hours or until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Visualizations
Caption: General workflow for a metal-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocol for the Large-Scale Synthesis of Pyrazol-1-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the large-scale synthesis of Pyrazol-1-yl-methanol, a key building block in the development of various pharmaceutical agents. The described method is based on the N-hydroxymethylation of pyrazole using formaldehyde in an aqueous medium. This process is designed to be scalable, cost-effective, and suitable for industrial applications. Detailed methodologies, data presentation in tabular format, and a visual representation of the experimental workflow are included to ensure clarity and reproducibility.
Introduction
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the hydroxymethyl group can be further functionalized. The development of a robust and scalable synthesis is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein describes an efficient synthesis of this compound from readily available starting materials.
Reaction Scheme
The synthesis proceeds via the direct N-hydroxymethylation of pyrazole with formaldehyde.
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is designed for a target scale of approximately 1 kg of the final product.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Pyrazole | 98% | Commercially Available | |
| Formaldehyde Solution | 37 wt. % in H₂O | Commercially Available | Stabilized with 10-15% methanol |
| Deionized Water | - | In-house | |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available | For extraction |
| Anhydrous Sodium Sulfate | Granular | Commercially Available | For drying |
3.2. Equipment
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Heating/cooling circulator
-
Rotary evaporator with a 10 L flask
-
Filtration apparatus
-
Standard laboratory glassware
3.3. Detailed Procedure
-
Reactor Setup: The 20 L jacketed glass reactor is thoroughly cleaned, dried, and set up for the reaction.
-
Charging Reagents:
-
Charge the reactor with pyrazole (1.50 kg, 22.03 mol).
-
Add deionized water (7.5 L).
-
Begin stirring the mixture at 150-200 RPM to form a slurry.
-
-
Reaction Initiation:
-
Slowly add formaldehyde solution (37 wt. %, 1.95 L, 24.23 mol, 1.1 eq) to the reactor via the addition funnel over a period of 30-45 minutes.
-
Maintain the internal temperature between 20-25°C during the addition using the cooling circulator if necessary.
-
-
Reaction Progress:
-
After the addition is complete, heat the reaction mixture to 60-65°C.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the pyrazole is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Transfer the aqueous solution to a suitable separatory funnel or extraction vessel.
-
Extract the aqueous layer with dichloromethane (3 x 4 L).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate (approx. 300 g).
-
Stir for 30 minutes, then filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C.
-
-
Product Isolation:
-
The crude product is obtained as a viscous oil or a low-melting solid.
-
For higher purity, the product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mol) | Molar Equivalent |
| Pyrazole | 68.08 | 1.50 kg | 22.03 | 1.0 |
| Formaldehyde | 30.03 (in solution) | 1.95 L (37 wt. %) | 24.23 | 1.1 |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Reaction Temperature | 60-65°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Product Purity (crude) | >95% (by HPLC) |
| Physical Appearance | Colorless to pale yellow oil/solid |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Pyrazole: Harmful if swallowed. Causes skin and eye irritation.
-
Formaldehyde: Toxic, corrosive, and a known carcinogen. Handle in a well-ventilated fume hood.
-
Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction should be carried out by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Ensure the reactor is properly vented.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of readily available and inexpensive reagents makes this process economically viable for large-scale production. The detailed steps and data provided should enable researchers and process chemists to successfully implement this synthesis in their laboratories and manufacturing facilities.
Application Notes and Protocols for High-Throughput Screening of Pyrazol-1-yl-methanol Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Pyrazol-1-yl-methanol libraries, a chemical scaffold with significant potential in drug discovery. The methodologies detailed herein are designed to facilitate the identification and characterization of novel bioactive compounds, with a particular focus on kinase inhibition and anticancer activity.
Introduction to this compound Libraries in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] this compound derivatives, in particular, offer a versatile platform for the development of therapeutic agents due to their synthetic tractability and their ability to engage with a wide range of biological targets. These compounds have shown promise as anti-inflammatory, antimicrobial, analgesic, and notably, anticancer agents.[1][3] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large and diverse this compound libraries to identify potent and selective lead compounds for further development.[1]
Data Presentation: Representative HTS Campaign for Kinase Inhibition
The following tables summarize representative data from a hypothetical high-throughput screen of a 20,000-compound this compound library against a target kinase (e.g., a cyclin-dependent kinase, CDK). The primary screen was conducted at a single compound concentration of 10 µM using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Table 1: Summary of HTS Campaign Statistics
| Metric | Value | Notes |
| Total Compounds Screened | 20,000 | This compound library |
| Screening Concentration | 10 µM | Single-dose primary screen |
| Assay Format | 384-well plate, Biochemical | TR-FRET |
| Primary Hit Rate | 2.1% | 420 compounds |
| Confirmed Hit Rate | 1.0% | 200 compounds after dose-response |
| Potent Hits (IC50 < 1 µM) | 0.25% | 50 compounds |
| Z'-factor (average) | 0.81 | Indicates excellent assay quality |
| Signal-to-Background (S/B) | 15 | Robust assay window |
Table 2: Profile of Top 5 Confirmed Hits
| Compound ID | IC50 (nM) | Selectivity (vs. Kinase Panel) | Cell-Based Activity (µM) |
| PZM-001 | 85 | >50-fold vs. most kinases | 1.2 |
| PZM-002 | 120 | 20-fold vs. related kinases | 2.5 |
| PZM-003 | 250 | Good | 5.1 |
| PZM-004 | 480 | Moderate | 8.9 |
| PZM-005 | 950 | Moderate | >10 |
Experimental Protocols
Biochemical HTS Assay for Kinase Inhibition (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based biochemical assay for the high-throughput screening of a this compound library to identify kinase inhibitors.
Materials:
-
384-well low-volume black plates
-
Acoustic liquid handler (e.g., Echo)
-
Multimode plate reader with TR-FRET capability
-
This compound library (10 mM in 100% DMSO)
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-Allophycocyanin (SA-APC) (acceptor)
-
Stop buffer (e.g., 10 mM EDTA in kinase assay buffer)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or a known kinase inhibitor (positive control).
-
Enzyme Addition: Prepare a 2X enzyme solution by diluting the recombinant kinase in kinase assay buffer. Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well. The final reaction volume should be 10 µL.
-
Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Reaction Termination and Detection: Prepare the detection reagent by mixing the Europium-labeled anti-phospho-substrate antibody and SA-APC in stop buffer. Add 10 µL of the detection reagent to each well to stop the kinase reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a multimode plate reader using TR-FRET settings (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound relative to the positive and negative controls.
Cell-Based Proliferation Assay (MTT)
This protocol describes a colorimetric MTT assay to assess the cytotoxic effects of hit compounds from the primary screen on cancer cell lines.
Materials:
-
96-well clear flat-bottom plates
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
Hit compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multiskan plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the hit compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[1] Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by fitting the data to a dose-response curve.
Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Inhibition of YAP/TEAD interaction in the Hippo pathway.[4]
References
Pyrazol-1-yl-methanol in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, coordination chemistry, and applications of Pyrazol-1-yl-methanol as a versatile ligand. Detailed experimental protocols for the synthesis of the ligand and its metal complexes, along with methodologies for evaluating their catalytic and biological activities, are presented. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound that has garnered interest in coordination chemistry due to its versatile binding capabilities. The presence of two adjacent nitrogen atoms in the pyrazole ring, along with the hydroxyl group of the methanol moiety, allows for various coordination modes with metal ions. This adaptability makes it a valuable ligand for the synthesis of coordination complexes with diverse applications in catalysis, materials science, and medicinal chemistry. The N-hydroxymethylation of pyrazole is a key synthetic step in its preparation.
Synthesis Protocols
Synthesis of this compound Ligand
A common method for the synthesis of N-hydroxymethyl pyrazole derivatives involves the reaction of pyrazole with formaldehyde. This reaction is typically carried out under basic conditions.
Protocol:
-
In a round-bottom flask, dissolve pyrazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Add an aqueous solution of formaldehyde (37%, 1.1 equivalents) to the pyrazole solution.
-
Add a catalytic amount of a base, such as potassium carbonate or triethylamine, to the reaction mixture.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Synthesis of this compound Metal Complexes
The coordination of this compound to a metal center can be achieved through a direct reaction with a metal salt in a suitable solvent.
Protocol for a Generic Metal(II) Complex:
-
Dissolve this compound (2 equivalents) in a minimal amount of a warm solvent such as ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for 3-6 hours. The formation of a precipitate may be observed.
-
After cooling to room temperature, the solid product is collected by vacuum filtration.
-
The collected solid is washed with cold solvent to remove any unreacted starting materials and then dried under vacuum.
Quantitative Data of Representative Complexes
Table 1: Illustrative Infrared Spectroscopy Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=N) (pyrazole) | ν(M-N) | ν(M-O) |
| This compound | ~3400 | ~1590 | - | - |
| [Cu(Pz-CH₂OH)₂Cl₂] | ~3350 | ~1575 | ~450 | ~550 |
| [Ni(Pz-CH₂OH)₂(OAc)₂] | ~3360 | ~1578 | ~445 | ~555 |
Table 2: Illustrative ¹H-NMR Chemical Shifts (δ, ppm) for a Diamagnetic Complex (e.g., Zn(II))
| Proton | This compound | [Zn(Pz-CH₂OH)₂Cl₂] |
| Pyrazole H3 | ~7.6 | ~7.8 |
| Pyrazole H4 | ~6.3 | ~6.5 |
| Pyrazole H5 | ~7.5 | ~7.7 |
| -CH₂- | ~5.5 | ~5.8 |
| -OH | ~4.8 | ~5.2 |
Table 3: Illustrative X-ray Crystallography Data (Bond Lengths in Å, Angles in °)
| Parameter | [Cu(Pz-CH₂OH)₂Cl₂] | [Ni(Pz-CH₂OH)₂(OAc)₂] |
| M-N(pyrazole) | 2.01 | 2.05 |
| M-O(methanol) | 2.35 | 2.10 |
| M-Cl / M-O(acetate) | 2.25 | 2.08 |
| N-M-N | 90.5 | 89.8 |
| O-M-O | - | 175.2 |
| N-M-O | 85.2 | 92.1 |
Applications and Experimental Protocols
Complexes of pyrazole derivatives have shown significant potential in catalysis and medicine.
Catalytic Applications: Suzuki-Miyaura Cross-Coupling
Palladium complexes of pyrazole-based ligands can be effective catalysts for C-C bond formation reactions.
Protocol for a Suzuki-Miyaura Reaction:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2 mmol).
-
Add the palladium-pyrazol-1-yl-methanol catalyst (0.01-1 mol%).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Applications: Anticancer and Antimicrobial Activity
Metal complexes of pyrazole derivatives have been investigated for their potential as anticancer and antimicrobial agents.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound metal complex in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1][2][3]
This method is used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a sterile broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a uniform diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of different concentrations of the this compound metal complex solution to the wells. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 25-28 °C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4][5][6]
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Illuminating Cellular Landscapes: Application Notes and Protocols for Fluorescent Probes Based on Pyrazol-1-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and application of fluorescent probes utilizing the Pyrazol-1-yl-methanol scaffold. These probes are emerging as powerful tools for visualizing and quantifying dynamic processes within biological systems. Their inherent structural versatility allows for the fine-tuning of photophysical properties, making them suitable for a range of bioimaging applications, including the detection of metal ions and the sensing of micro-environmental changes such as viscosity.
Introduction to this compound Based Fluorescent Probes
Fluorescent probes are indispensable in modern biological research, enabling the real-time visualization of cellular components and processes with high specificity and sensitivity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as an excellent platform for the design of fluorescent probes due to its rigid structure and tunable electronic properties. The incorporation of a methanol group at the 1-position of the pyrazole ring (this compound) provides a key reactive handle for further functionalization, allowing for the attachment of various fluorophores and recognition moieties.
The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). For instance, in the presence of a target analyte like a metal ion, the probe can undergo a conformational change or coordination event that perturbs these photophysical processes, leading to a "turn-on" or "turn-off" fluorescent response.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical data for a selection of fluorescent probes based on pyrazole and its derivatives, illustrating their potential for various bioimaging applications.
| Probe Name/Number | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Key Features & Reference |
| Pyrazole 8 | Zn²⁺ | ~365 | 480 | - | "Turn-on" sensor with a ~20-fold fluorescence increase.[1] |
| Pyrazole 9 | Fe³⁺ | ~365 | 465 | - | "Turn-on" sensor with a ~30-fold fluorescence increase and a low limit of detection (0.025 μM).[1] |
| Probe M | Fe³⁺ | - | - | - | High selectivity and sensitivity with a detection limit of 3.9 × 10⁻¹⁰ M.[2][3] |
| BTV (BODIPY-based) | Viscosity | 430 | 510 | - | Significant fluorescence enhancement (>100-fold) with increasing viscosity.[4] |
| Pyrazoline-BODIPY | General Imaging | 499 | 511 | 0.30 | Used for ultrafast cell staining. |
Experimental Protocols
I. General Synthesis Protocol for a this compound Based Fluorescent Probe
This protocol describes a general two-step synthesis for a functionalized this compound probe, starting from the synthesis of the core scaffold.
Step 1: Synthesis of (1H-Pyrazol-1-yl)methanol
-
Materials: Ethyl 1H-pyrazole-4-carboxylate, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Water, 1 M Sodium hydroxide (NaOH) solution, Magnesium sulfate (MgSO₄), Diatomaceous earth (e.g., CELITE®).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF and cool to 0°C.
-
Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF to the LAH suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution.
-
Stir the resulting mixture for 20 minutes.
-
Add anhydrous MgSO₄ to dry the mixture and continue stirring for 30 minutes at room temperature.
-
Filter the solids through a pad of diatomaceous earth, washing the filter cake with THF and methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-Pyrazol-1-yl)methanol as a white solid.
-
Step 2: Functionalization to Yield a Fluorescent Probe (Example: Attachment of a Fluorophore)
-
Materials: (1H-Pyrazol-1-yl)methanol, a fluorophore with a reactive group (e.g., an isothiocyanate or N-hydroxysuccinimide ester), a suitable aprotic solvent (e.g., Dimethylformamide - DMF), and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).
-
Procedure:
-
Dissolve (1H-Pyrazol-1-yl)methanol in the aprotic solvent in a clean, dry reaction vessel.
-
Add the fluorophore and the non-nucleophilic base to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system to isolate the desired fluorescent probe.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
-
II. Protocol for Live-Cell Imaging of Mitochondrial Viscosity Using a Pyrazole-based BODIPY Probe (Adapted from a similar BODIPY-based probe protocol)[4]
This protocol details the application of a pyrazole-functionalized BODIPY probe for imaging viscosity changes in the mitochondria of live cells.
-
Materials: HeLa cells, Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 96-well clear-bottom imaging plates, Pyrazole-BODIPY viscosity probe (e.g., BTV), Phosphate-Buffered Saline (PBS), MitoTracker™ Deep Red, Monensin (optional, to induce mitochondrial swelling).
-
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: 24-36 hours prior to imaging, seed the HeLa cells in a 96-well clear-bottom imaging plate.
-
Probe Staining:
-
Prepare a stock solution of the Pyrazole-BODIPY viscosity probe in DMSO.
-
Dilute the stock solution in cell culture medium to a final concentration of 1 µM.
-
Add the probe solution to the cultured cells and incubate for 30 minutes at 37°C.
-
-
Co-localization (Optional): For mitochondrial co-localization, co-incubate the cells with 0.5 µM MitoTracker™ Deep Red along with the viscosity probe.
-
Inducing Viscosity Change (Optional): To observe changes in mitochondrial viscosity, pre-treat the cells with 10 µM monensin for 30 minutes at 37°C before staining with the probe.
-
Washing: After incubation, wash the cells twice with PBS buffer to remove any excess probe.
-
Imaging:
-
Image the cells using a fluorescence microscope or a confocal laser scanning microscope.
-
For the BTV probe, use an excitation wavelength of 430 nm and collect emission centered around 510 nm.
-
If using MitoTracker™ Deep Red, use appropriate excitation and emission wavelengths for the red channel.
-
Acquire images and analyze the fluorescence intensity or lifetime to determine changes in mitochondrial viscosity. An increase in fluorescence intensity or lifetime of the probe corresponds to an increase in viscosity.[4]
-
-
Visualizations
Caption: A generalized workflow for the synthesis of fluorescent probes based on this compound.
Caption: The CHEF mechanism, a common principle for "turn-on" fluorescent probes.
Caption: A typical workflow for applying a fluorescent probe in live-cell imaging experiments.
References
- 1. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyrazol-1-yl-methanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of Pyrazol-1-yl-methanol and its derivatives in materials science. This document details their use as corrosion inhibitors, building blocks for Metal-Organic Frameworks (MOFs), and as functional components in advanced polymers. The following sections offer detailed experimental protocols, quantitative data, and visualizations to facilitate the integration of these compounds into your research and development workflows.
Corrosion Inhibitors for Mild Steel
This compound derivatives have emerged as highly effective corrosion inhibitors for mild steel in acidic environments. Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Quantitative Data: Inhibition Efficiency
The performance of various pyrazole derivatives as corrosion inhibitors is summarized below. The inhibition efficiency is typically evaluated using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
| Inhibitor Compound | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) [Method] | Reference(s) |
| 3,5-dimethyl-1H-pyrazol-1-yl m (4-((4-hydroxybenzylidene) amino) phenyl) methanone (DPHM) | 400 ppm | 333 | 89.5 [Weight Loss] | [1] |
| Ethyl 5-methyl-1-(((6-methyl-4-nitropyridin-3-yl)amino)methyl)-1H-pyrazole-3-carboxylate (EMPC) | 10⁻³ | 303 | 92 [Weight Loss] | [2] |
| 2-benzoyl-4-nitro-N-[(1H-pyrazol-1-yl)methyl]aniline (BNPMA) | - | - | - | [3] |
| (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (DPMM) | 400 ppm | 333 | 95.5 [Weight Loss] | [4] |
| Pyrazole Derivative (BM-01) | 10⁻³ | 298 | 90.4 [Weight Loss], 90.38 [PDP], 90.0 [EIS] | [5] |
Experimental Protocols
This protocol determines the corrosion rate of mild steel in the presence and absence of the inhibitor.
Materials:
-
Mild steel coupons of known dimensions and weight
-
1 M Hydrochloric acid (HCl) solution
-
This compound derivative inhibitor
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with emery papers of varying grades, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh the cleaned coupons.
-
Immerse the coupons in 1 M HCl solution with and without the desired concentration of the pyrazole inhibitor.
-
Maintain the solution at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g·m⁻²·h⁻¹) = ΔW / (A × t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate without inhibitor, and CRᵢ is the corrosion rate with the inhibitor.
-
Electrochemical tests, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are performed to understand the inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell: Mild steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
Procedure:
-
Prepare the 1 M HCl solution with and without the inhibitor.
-
Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[6]
-
Electrochemical Impedance Spectroscopy (EIS): Apply an AC voltage of 10 mV amplitude in the frequency range from 100 kHz to 10 mHz at the OCP.
-
Analyze the resulting Tafel plots from PDP to determine corrosion potential (Ecorr) and corrosion current density (icorr).
-
Analyze the Nyquist plots from EIS to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency from both methods:
-
IE% (PDP) = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
IE% (EIS) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where the subscript ₀ indicates the absence of the inhibitor and ᵢ indicates its presence.
-
Visualization of Corrosion Inhibition Workflow
Caption: Workflow for evaluating pyrazole-based corrosion inhibitors.
Metal-Organic Frameworks (MOFs)
This compound and its derivatives serve as versatile organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). The pyrazolate units coordinate with metal ions (e.g., Al³⁺, Zr⁴⁺, Cu²⁺) to form robust and porous crystalline structures with applications in gas storage, separation, and catalysis.
Quantitative Data: Gas Adsorption in Pyrazolate MOFs
| MOF Name | Metal Center | Ligand | Application | Adsorption Capacity | Reference(s) |
| Al-3.5-PDA | Al | Pyrazole dicarboxylate | Formaldehyde capture | Saturation: 5 mmol/g, Usable: 3 mmol/g | [7] |
| Zr-3.5-PDA | Zr | Pyrazole dicarboxylate | Formaldehyde capture | Saturation: 2.76 mmol/g, Usable: 1.69 mmol/g | [7] |
| MOP-PZ | - | 3,5-diphenyl-1H-pyrazole | CO₂ Capture | 202 mg/g (at 273 K, 1 bar) | [6][7] |
Experimental Protocols
This protocol provides a general method for the synthesis of pyrazolate-based MOFs, which can be adapted for specific metal ions and pyrazole linkers.
Materials:
-
Metal salt (e.g., Aluminum nitrate nonahydrate, Zirconium(IV) chloride, Copper(II) nitrate trihydrate)
-
This compound derivative or a pyrazole-based carboxylic acid linker
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Methanol)
-
Modulator (e.g., Acetic acid, Hydrochloric acid)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt in the chosen solvent.
-
In a separate vial, dissolve the pyrazole-based organic linker in the solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Add the modulator to the reaction mixture. The modulator can help control the crystallinity and phase purity of the resulting MOF.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the reaction mixture at a specific temperature (typically between 100°C and 150°C) for a defined period (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent (e.g., DMF, followed by methanol or ethanol) to remove unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.
Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET method), and pore size distribution of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the pyrazolate linker to the metal centers.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the crystal morphology and size.
Visualization of MOF Synthesis and Application
Caption: General workflow for the synthesis and application of pyrazolate-based MOFs.
Advanced Polymers
This compound and its derivatives can be incorporated into polymer structures to impart specific functionalities. They can be used as ligands for polymerization catalysts or as monomers in the synthesis of porous organic polymers (POPs).
Quantitative Data: Pyrazole-Containing Polymers
| Polymer Type | Monomers/Catalyst System | Polymer Properties | Application | Reference(s) |
| Polylactide (PLA) | (Pyrazol-1-ylmethyl)pyridine Zn(II) complex as initiator for Ring-Opening Polymerization of Lactide | Conversion > 90% in 9-60 h | Biodegradable plastics | [6] |
| Poly(methyl methacrylate) (PMMA) | N,N',N-bis((1H-pyrazol-1-yl)methyl)amine derivatives with Co(II) as catalyst | Mₙ = 1.13 × 10⁶ Da, PDI = 1.75 | High molecular weight polymers | [7] |
| Pyrazole-containing Porous Organic Polymer (PPOP) | Tetrakis(4-ethynylphenyl)silane, terephthaloyl chloride, and hydrazine hydrate | Iodine vapor adsorption capacity: 3.52 ± 0.15 g/g⁻¹ | Iodine capture | [8] |
Experimental Protocols
This protocol describes the synthesis of a PPOP for applications such as iodine capture.
Materials:
-
Tetrakis(4-ethynylphenyl)silane
-
Terephthaloyl chloride
-
Hydrazine hydrate
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
Procedure:
-
Intermediate Synthesis (if necessary): The synthesis may involve a Sonogashira coupling reaction to prepare a precursor. For example, reacting tetrakis(4-ethynylphenyl)silane with a suitable partner in the presence of a palladium catalyst and CuI in THF and triethylamine at 50°C for 36 hours.
-
Polymerization: In a flask, dissolve the monomers (e.g., the product from step 1 and terephthaloyl chloride) and hydrazine hydrate in DMF.
-
Heat the reaction mixture at 60°C for 48 hours with stirring under an inert atmosphere.
-
After cooling, collect the solid polymer by filtration.
-
Wash the polymer extensively with various solvents (e.g., DMF, methanol, acetone) to remove any unreacted monomers and oligomers.
-
Dry the polymer under vacuum to obtain the final porous organic polymer.
This protocol outlines the use of a pyrazole-ligated metal complex as a catalyst for the synthesis of polylactide.
Materials:
-
Lactide (D,L-LA or L-LA) monomer
-
(Pyrazol-1-ylmethyl)pyridine metal (e.g., Zn(II)) complex (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform-d (CDCl₃) for NMR analysis
Procedure:
-
In a glovebox, add the pyrazole-based initiator to a Schlenk tube.
-
Add the lactide monomer to the tube. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight of the polymer.
-
Add anhydrous toluene to the Schlenk tube via syringe.
-
Place the sealed tube in an oil bath preheated to 110°C and stir.
-
To monitor the reaction kinetics, withdraw small aliquots at regular intervals, quench by cooling, and dissolve in CDCl₃ for ¹H NMR analysis to determine the monomer conversion.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the crude polymer in a minimal amount of dichloromethane (CH₂Cl₂).
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Collect the white polymer precipitate by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy for its microstructure.
Visualization of Polymer Synthesis Logic
Caption: Two main strategies for incorporating pyrazole units into polymers.
Coatings and Organic Electronics (Potential Applications)
While the use of pyrazole derivatives is well-established in the aforementioned areas, their application in coatings and organic electronics is an emerging field with significant potential.
-
Coatings: Pyrazole-based azo dyes have been synthesized and investigated as coloring agents for paints.[9] The pyrazole moiety can enhance the thermal and light stability of the dyes. Further research could explore the use of this compound as a reactive component in coating formulations to improve adhesion, durability, and anti-corrosion properties.
-
Organic Electronics: The electron-rich nature of the pyrazole ring makes its derivatives interesting candidates for materials in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). They could potentially be used as host materials, charge-transporting materials, or as ligands in emissive metal complexes. However, detailed experimental protocols and performance data for this compound in these specific applications are not yet widely available in the literature.
Further research is encouraged to explore these promising avenues for the application of this compound in materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researching.cn [researching.cn]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the N-Alkylation of Pyrazoles with Formaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the N-alkylation of pyrazoles using formaldehyde. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to help navigate the complexities of this important transformation.
Troubleshooting Guide
Low yields, poor regioselectivity, and unexpected side products are common hurdles in the N-alkylation of pyrazoles with formaldehyde. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient Reactivity of Pyrazole: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. | Increase reaction temperature or consider using a stronger base to deprotonate the pyrazole. |
| Decomposition of Reagents: Formaldehyde solutions can degrade over time. Formic acid can also contain impurities. | Use freshly opened or purified reagents. For formaldehyde, using paraformaldehyde can be an alternative. | |
| Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. | For Eschweiler-Clarke type reactions, excess formic acid can act as the solvent. In other cases, polar aprotic solvents like DMF or DMSO can be effective. | |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Steric and Electronic Effects: The substitution pattern on the pyrazole ring influences the accessibility and nucleophilicity of the two nitrogen atoms. | Steric hindrance at the C3/C5 positions will generally favor alkylation at the less hindered N1 position. For electronically controlled reactions, the outcome is substrate-dependent. Careful analysis of the pyrazole substrate is crucial. |
| Reaction Conditions: Temperature and the nature of the acid or base catalyst can affect the N1/N2 ratio. | Experiment with different reaction temperatures. Lower temperatures may favor the thermodynamically more stable isomer. | |
| Formation of Side Products | N-Hydroxymethylation: The initial reaction of pyrazole with formaldehyde can lead to the formation of an N-hydroxymethylpyrazole intermediate. | If N-methylation is the goal, ensure sufficient reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction) is present to reduce the hydroxymethyl intermediate. |
| Mannich Reaction: If a primary or secondary amine is present in the reaction mixture, a Mannich reaction can occur, leading to the formation of an aminomethylated pyrazole. | Ensure the absence of other amine nucleophiles unless the Mannich product is the desired outcome. | |
| Over-methylation: Prolonged reaction times or highly reactive pyrazoles can lead to the formation of quaternary pyrazolium salts. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed. | |
| Difficult Product Isolation/Purification | Polarity of Products: N-methylated pyrazoles can be highly polar and water-soluble, leading to losses during aqueous workup. | Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. |
| Separation of Isomers: N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging. | High-performance column chromatography or preparative HPLC may be necessary. In some cases, derivatization of the isomer mixture can facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-methylation of pyrazoles using formaldehyde?
A1: The two primary methods are the Eschweiler-Clarke reaction and the Mannich reaction. The Eschweiler-Clarke reaction utilizes formaldehyde and a reducing agent, typically formic acid, to achieve N-methylation.[1][2] The reaction proceeds through the formation of an iminium ion intermediate which is then reduced.[1] This method is advantageous as it generally avoids the formation of quaternary ammonium salts.[2] The Mannich reaction involves the aminoalkylation of a C-H bond adjacent to a heteroatom. In the context of pyrazoles, it can occur if a suitable acidic C-H bond is present, along with formaldehyde and a primary or secondary amine.[3]
Q2: How can I control the regioselectivity (N1 vs. N2 methylation)?
A2: Controlling regioselectivity is a significant challenge. The outcome is primarily influenced by:
-
Steric Hindrance: Substituents at the C3 and C5 positions of the pyrazole ring will sterically hinder the adjacent nitrogen atom (N2 and N1, respectively). Alkylation will preferentially occur at the less sterically hindered nitrogen.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can also play a role in directing the regioselectivity, although this is often substrate-dependent.
Q3: What are the common side reactions to be aware of?
A3: Besides the formation of regioisomers, several side reactions can occur:
-
N-Hydroxymethylation: The initial addition of formaldehyde to the pyrazole nitrogen results in an N-hydroxymethyl intermediate. If this intermediate is not efficiently reduced, it may be observed as a significant byproduct.
-
Mannich Base Formation: In the presence of other primary or secondary amines, a Mannich reaction can compete with N-methylation, leading to the formation of N-aminomethylated pyrazoles.[3]
-
Dimerization/Polymerization: Under certain conditions, formaldehyde can self-polymerize, or react with the pyrazole to form methylene-bridged dimers.
Q4: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A4: Yes, using paraformaldehyde is a common strategy to avoid introducing water into the reaction, which can be beneficial in certain cases. Paraformaldehyde is a solid source of formaldehyde that depolymerizes upon heating. A solvent-free approach using paraformaldehyde and oxalic acid dihydrate has been reported for the Eschweiler-Clarke methylation of amines.[4]
Quantitative Data
Quantitative data for the N-alkylation of pyrazoles specifically with formaldehyde is not extensively documented in the literature, with yields and regioselectivity being highly substrate-dependent. The following table provides representative data for analogous reactions to offer a comparative perspective.
| Substrate | Reagents | Product(s) | Yield (%) | N1:N2 Ratio | Reference |
| Secondary Amine | Formaldehyde, Formic Acid | Tertiary Amine | 98 | N/A | [1] |
| 3-methyl-5-pyrazolone | Formaldehyde, Aromatic Amines | 4-aminomethyl-5-methyl-2,4-dihydro-pyrazol-3-one | Good (Microwave) | N/A | [5] |
| Pyrazole | Dimethyl Carbonate | 1-Methylpyrazole | 70 | N/A | [6] |
| 3-(4-fluorophenyl)-1H-pyrazole | (chloromethyl)triisopropoxysilane, KHMDS then TBAF, H₂O | 1-methyl-3-(4-fluorophenyl)-1H-pyrazole | Good | >99:1 | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of a Pyrazole via an Eschweiler-Clarke Type Reaction
This protocol is adapted from the standard Eschweiler-Clarke reaction for amines and serves as a starting point for the N-methylation of pyrazoles.[1] Optimization of stoichiometry and reaction conditions for specific pyrazole substrates is recommended.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.0-5.0 eq)
-
Formic Acid (excess, can be used as solvent)
-
Sodium Hydroxide solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
-
Hydrochloric Acid (1 M)
Procedure:
-
To the substituted pyrazole (1.0 eq), add an excess of formic acid.
-
Add the formaldehyde solution (2.0-5.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add water and 1 M HCl, then extract with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of approximately 11 with a sodium hydroxide solution.
-
Extract the aqueous phase with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-methylated pyrazole.
Protocol 2: Microwave-Assisted Synthesis of a Mannich Base from a Pyrazolone
This protocol describes the synthesis of a Mannich base from a pyrazolone, formaldehyde, and an aromatic amine under microwave irradiation.[5]
Materials:
-
5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (0.01 mol)
-
Formaldehyde (0.02 mol)
-
Substituted Aromatic Amine (0.01 mol)
-
Ethanol (30 mL)
-
Ice water
Procedure:
-
In a microwave-safe vessel, dissolve 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (0.01 mol) in ethanol (30 mL).
-
Add formaldehyde (0.02 mol) and the corresponding substituted aromatic amine (0.01 mol) to the solution.
-
Irradiate the mixture in a microwave oven for 30 seconds to 2 minutes.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, dry, and recrystallize from ethanol to obtain the purified Mannich base.
Visualizations
Reaction Pathways
Caption: Possible reaction pathways in the N-alkylation of pyrazoles with formaldehyde.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of Pyrazol-1-yl-methanol Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Pyrazol-1-yl-methanol. It is designed for researchers, scientists, and drug development professionals to help navigate challenges encountered during the synthesis process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or No Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature. For the N-hydroxymethylation with formaldehyde, gentle heating may be required. |
| Degradation of reagents: Formaldehyde solution may have polymerized, or the pyrazole starting material may be impure. | Use a fresh, high-quality formaldehyde solution. Ensure the pyrazole is pure by checking its melting point or by recrystallization if necessary. | |
| Suboptimal pH: The reaction of pyrazole with formaldehyde can be sensitive to pH. | If the reaction is sluggish, consider the addition of a catalytic amount of a mild base (e.g., triethylamine) or a mild acid, and monitor the effect on the reaction rate and product formation. | |
| Inefficient reduction (LAH method): Lithium aluminum hydride (LAH) may have decomposed due to exposure to moisture. The ester starting material may be impure. | Use a fresh, unopened container of LAH or a standardized solution. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Purify the pyrazole-1-carboxylate ester before reduction. | |
| Formation of a Major Side Product (Bis(pyrazol-1-yl)methane) | Incorrect stoichiometry: An excess of pyrazole relative to formaldehyde in the N-hydroxymethylation reaction. The initially formed this compound can react with another molecule of pyrazole. | Carefully control the stoichiometry. Use a slight excess of formaldehyde (e.g., 1.1 to 1.5 equivalents) relative to pyrazole to favor the formation of the hydroxymethyl derivative. Add the pyrazole to the formaldehyde solution to maintain an excess of formaldehyde throughout the reaction. |
| Prolonged reaction time or high temperature: These conditions can favor the formation of the more stable bis(pyrazol-1-yl)methane. | Monitor the reaction closely by TLC and stop the reaction as soon as the starting pyrazole is consumed and a significant amount of the desired product has formed. Avoid excessive heating. | |
| Difficulty in Product Purification | Co-elution of product and side products: this compound and bis(pyrazol-1-yl)methane may have similar polarities, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider converting the crude product to an acid addition salt (e.g., with HCl or sulfuric acid) to facilitate purification by crystallization, followed by neutralization to recover the purified product.[1] |
| Product is water-soluble: this compound has some water solubility, which can lead to losses during aqueous workup. | Minimize the volume of water used during workup. Back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). | |
| Reaction Mixture Turns Dark or Polymeric Material Forms | Decomposition of formaldehyde: Formaldehyde can polymerize, especially under acidic or basic conditions at elevated temperatures. | Use a stabilized formaldehyde solution. Maintain a moderate reaction temperature. |
| Side reactions of impurities: Impurities in the starting materials may lead to undesired side reactions and color formation. | Use purified starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes to this compound:
-
N-hydroxymethylation of pyrazole: This is a direct approach involving the reaction of pyrazole with formaldehyde. It is an atom-economical method but requires careful control of reaction conditions to avoid the formation of the bis(pyrazol-1-yl)methane side product.
-
Reduction of a pyrazole-1-carboxylate ester: This method involves the reduction of an ester functional group at the N1 position of the pyrazole ring, typically using a strong reducing agent like lithium aluminum hydride (LAH). This route is often used when the corresponding ester is readily available or when the direct hydroxymethylation proves difficult to control.
Q2: How can I minimize the formation of bis(pyrazol-1-yl)methane during the reaction of pyrazole with formaldehyde?
A2: To minimize the formation of the bis-adduct, it is crucial to use a slight excess of formaldehyde and to control the reaction conditions. The formation of bis(pyrazol-1-yl)methane is favored when the initially formed this compound reacts with another molecule of pyrazole. By maintaining a higher concentration of formaldehyde, the probability of the desired reaction is increased. Additionally, monitoring the reaction and stopping it once the starting pyrazole is consumed can prevent further reaction to the bis-adduct.
Q3: What is the best way to purify this compound?
A3: The purification method depends on the impurities present.
-
Column chromatography: Silica gel chromatography is a common method for separating this compound from non-polar impurities and the less polar bis(pyrazol-1-yl)methane. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.
-
Crystallization: If the product is a solid and can be crystallized, this is an excellent method for achieving high purity.
-
Crystallization via salt formation: For difficult separations, converting the crude product to an acid addition salt can be effective. The salt often has different crystallization properties, allowing for purification. The pure this compound can then be regenerated by neutralization.[1]
Q4: My TLC shows a new spot that is less polar than my product. What could it be?
A4: A less polar spot is likely the bis(pyrazol-1-yl)methane side product. This compound is more symmetric and lacks the polar hydroxyl group of this compound, causing it to elute faster on a silica gel TLC plate.
Q5: Can I use paraformaldehyde instead of aqueous formaldehyde?
A5: Yes, paraformaldehyde can be used as a source of formaldehyde. It is a solid polymer of formaldehyde that depolymerizes upon heating. This can be advantageous in non-aqueous solvent systems. The reaction will likely require heating to facilitate the depolymerization of paraformaldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-hydroxymethylation
This protocol describes the direct synthesis of this compound from pyrazole and formaldehyde.
Materials:
-
Pyrazole
-
Formaldehyde (37% aqueous solution)
-
Triethylamine (optional, as a catalyst)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add pyrazole (1.0 eq).
-
Addition of Formaldehyde: To the pyrazole, add a 37% aqueous solution of formaldehyde (1.2 eq).
-
Catalyst (Optional): A catalytic amount of triethylamine (e.g., 0.1 eq) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete (as indicated by the consumption of pyrazole), cool the mixture to room temperature. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis of (1H-Pyrazol-4-yl)methanol via LAH Reduction (Analogous for this compound)
This protocol, adapted for the synthesis of (1H-pyrazol-4-yl)methanol, can be used as a general procedure for the reduction of a pyrazole-1-carboxylate ester to this compound.[2]
Materials:
-
Ethyl pyrazole-1-carboxylate (or methyl pyrazole-1-carboxylate)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Diatomaceous earth (Celite)
-
Water
-
1 M Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve the ethyl pyrazole-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting ester is completely consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and sequentially add water (by volume, equal to the mass of LAH in grams), followed by 1 M sodium hydroxide solution (by volume, equal to the mass of LAH in grams), and then water again (by volume, three times the mass of LAH in grams).
-
Workup: Stir the resulting mixture vigorously for 30 minutes. Add anhydrous sodium sulfate to the mixture and continue stirring for another 30 minutes.
-
Filtration and Concentration: Filter the solid through a pad of Celite and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Side-product formation in the synthesis of Pyrazol-1-yl-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazol-1-yl-methanol. Our aim is to address common challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the N-hydroxymethylation of pyrazole using formaldehyde. This reaction is typically carried out in an aqueous or alcoholic medium. Paraformaldehyde, a solid source of formaldehyde, can also be used, particularly in anhydrous conditions.
Q2: What are the common side-products observed in this synthesis?
A2: The principal side-product is bis(pyrazol-1-yl)methane , formed by the reaction of a second pyrazole molecule with the initially formed this compound or its reactive intermediate. Under acidic conditions, C-alkylation of the pyrazole ring can also occur, leading to the formation of isomers such as methane-4,4'-diylbis(pyrazole) .
Q3: How can I minimize the formation of bis(pyrazol-1-yl)methane?
A3: Minimizing the formation of the bis-adduct can be achieved by carefully controlling the reaction stoichiometry. Using a slight excess of formaldehyde and adding the pyrazole portion-wise can favor the formation of the desired mono-hydroxymethylated product. Additionally, reaction temperature and time should be optimized to prevent further reaction.
Q4: What is the role of pH in this reaction?
A4: The pH of the reaction medium can significantly influence the outcome. While the reaction can proceed under neutral or slightly basic conditions, acidic conditions may promote the formation of C-alkylated side-products. It is generally recommended to perform the reaction under neutral to mildly basic conditions to favor N-hydroxymethylation.
Q5: How can I purify this compound from the common side-products?
A5: Purification can typically be achieved using column chromatography on silica gel. Due to the polarity difference between this compound and the less polar bis(pyrazol-1-yl)methane, a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. Recrystallization can also be a viable purification method for the solid product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Inactive formaldehyde source. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry. | 1. Use freshly prepared formaldehyde solution or high-quality paraformaldehyde. 2. Optimize the reaction temperature. Start with room temperature and gradually increase if no reaction is observed. 3. Ensure a slight molar excess of formaldehyde relative to pyrazole. |
| High proportion of bis(pyrazol-1-yl)methane | 1. High concentration of pyrazole. 2. Prolonged reaction time or high temperature. 3. Incorrect stoichiometry (excess pyrazole). | 1. Add pyrazole to the formaldehyde solution in portions or via slow addition. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. 3. Use a slight excess of formaldehyde. |
| Presence of C-alkylated side-products | Reaction conducted under acidic conditions. | Buffer the reaction mixture to maintain a neutral or slightly basic pH. Avoid the use of strong acids as catalysts. |
| Difficulty in separating product from side-products | Similar polarity of the desired product and side-products. | 1. Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. 2. Consider using a different stationary phase for chromatography (e.g., alumina). 3. Attempt fractional crystallization from a suitable solvent system. |
| Product decomposition during workup or purification | This compound can be thermally labile. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. |
Reaction Pathways and Side-Product Formation
The synthesis of this compound involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of formaldehyde. The primary competing reaction is the subsequent reaction of the product with another molecule of pyrazole to form bis(pyrazol-1-yl)methane.
Under acidic conditions, an alternative side-reaction involving electrophilic substitution on the pyrazole ring can occur.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Pyrazole
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Water or an appropriate alcohol (e.g., ethanol) as solvent
-
Sodium hydroxide (for pH adjustment, if necessary)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine pyrazole (1.0 eq) with the chosen solvent (e.g., water).
-
Reagent Addition: While stirring, add formaldehyde (1.1 eq) to the pyrazole solution at room temperature. If using paraformaldehyde, the mixture may need to be gently heated to facilitate depolymerization.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours at room temperature.
-
Workup: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any unreacted starting material and the bis(pyrazol-1-yl)methane side-product.
-
Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Product and Side-Product Data:
| Compound | Structure | Approximate ¹H NMR (CDCl₃) δ (ppm) | Expected Mass (m/z) [M+H]⁺ |
| This compound | 7.5 (d, 1H), 7.4 (d, 1H), 6.3 (t, 1H), 5.5 (s, 2H), 4.0 (br s, 1H) | 99.06 | |
| bis(pyrazol-1-yl)methane | ![]() | 7.6 (d, 2H), 7.5 (d, 2H), 6.3 (t, 2H), 6.2 (s, 2H) | 149.08 |
Note: The provided NMR data is an approximation based on typical chemical shifts for similar structures and may vary depending on the solvent and instrument used.
This technical support guide is intended to assist researchers in successfully synthesizing this compound while minimizing side-product formation. For further assistance, please consult relevant literature and consider analytical monitoring of your reactions.
Technical Support Center: Synthesis of Pyrazol-1-yl-methanol Derivatives
Welcome to the technical support center for the synthesis and purification of Pyrazol-1-yl-methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound derivatives?
A1: The most common and direct method for synthesizing this compound derivatives is the N-hydroxymethylation of a parent pyrazole with an appropriate source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution. This reaction is a type of N-alkylation where a hydroxymethyl group (-CH₂OH) is added to the N1 position of the pyrazole ring.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the pyrazole starting material is fully consumed.
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition or side reactions.
-
Incorrect Stoichiometry: An inappropriate molar ratio of pyrazole to formaldehyde can lead to either unreacted starting material or the formation of undesired byproducts.
-
Inappropriate Solvent or Catalyst: The choice of solvent and the presence or absence of a catalyst can significantly impact the reaction rate and yield.
Q3: I am observing a significant amount of a major byproduct. What is it and how can I avoid it?
A3: The most common byproduct in this reaction is the N,N'-methylenebis(pyrazole), also known as bis(pyrazol-1-yl)methane. This compound is formed when a second molecule of pyrazole reacts with the initially formed this compound or another intermediate. To minimize its formation, consider the following:
-
Molar Ratio: Use a slight excess of the formaldehyde source relative to the pyrazole to favor the formation of the mono-hydroxymethylated product.
-
Reaction Conditions: Adjusting the temperature and reaction time can influence the product distribution. Lower temperatures and shorter reaction times may reduce the formation of the bis-pyrazole byproduct.
-
Order of Addition: Slowly adding the pyrazole to the formaldehyde solution may help to maintain a high concentration of formaldehyde relative to the pyrazole, thus favoring the desired reaction.
Q4: What are the best practices for purifying this compound derivatives?
A4: Purification can be challenging due to the polarity of the hydroxyl group and the potential presence of the bis-pyrazole byproduct.
-
Column Chromatography: Silica gel column chromatography is often effective. A gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) can separate the starting material, the desired product, and the less polar bis-pyrazole byproduct.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Acid-Base Extraction: If the byproducts have different pKa values than the desired product, an acid-base extraction workup can be used to selectively isolate the this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Reaction temperature is too low. 3. Formation of N,N'-methylenebis(pyrazole) byproduct. 4. Product loss during workup/purification. | 1. Increase reaction time and monitor by TLC. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Use a slight excess of formaldehyde. Adjust stoichiometry. 4. Minimize aqueous washes if the product is water-soluble. Optimize chromatography conditions. |
| High Percentage of N,N'-methylenebis(pyrazole) Byproduct | 1. Molar ratio of pyrazole to formaldehyde is too high. 2. Prolonged reaction time or high temperature. 3. Reaction is run under concentrated conditions. | 1. Adjust the stoichiometry to use 1.0-1.2 equivalents of pyrazole to 1.5-2.0 equivalents of formaldehyde. 2. Reduce reaction time and/or temperature. Monitor the reaction closely by TLC to stop it once the starting material is consumed. 3. Perform the reaction in a more dilute solution. |
| Difficulty in Separating Product from Starting Material | 1. Similar polarity. 2. Ineffective chromatography conditions. | 1. The hydroxyl group on the product should make it significantly more polar than the starting pyrazole. 2. Use a shallow gradient in your column chromatography. Test different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane) via TLC to find the optimal separation conditions. |
| Product is an Oil and Cannot be Recrystallized | 1. Presence of impurities. 2. The product is inherently a low-melting solid or an oil at room temperature. | 1. Purify by column chromatography before attempting recrystallization. 2. Rely on chromatography for purification. The product may solidify upon storage at low temperatures. |
| Reaction Does Not Start | 1. Low quality of reagents (e.g., old paraformaldehyde). 2. Absence of a necessary catalyst (if required for the specific substrate). | 1. Use fresh, high-purity paraformaldehyde or a standardized aqueous formaldehyde solution. 2. While often uncatalyzed, some substituted pyrazoles may benefit from a mild base or acid catalyst. Perform a literature search for your specific pyrazole substrate. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Hydroxymethylation of 3,5-dimethylpyrazole
The following table summarizes representative data on how different reaction conditions can affect the yield of 1-(Hydroxymethyl)-3,5-dimethylpyrazole and the formation of the major byproduct, N,N'-methylenebis(3,5-dimethylpyrazole).
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield of Methanol Derivative (%) | Yield of Bis-pyrazole Byproduct (%) |
| 1 | Water | None | 100 | 4 | 65 | 20 |
| 2 | Ethanol | None | 78 (reflux) | 6 | 55 | 25 |
| 3 | Toluene | None | 110 (reflux) | 4 | 40 | 35 |
| 4 | Water | NaOH (0.1) | 80 | 3 | 75 | 15 |
| 5 | Water | None | 60 | 12 | 50 | 10 |
Note: Data is compiled and representative of typical outcomes and may not be from a single source.
Experimental Protocols
Protocol 1: Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole
This protocol describes a general procedure for the N-hydroxymethylation of 3,5-dimethylpyrazole using paraformaldehyde.
Materials:
-
3,5-dimethylpyrazole (1.0 g, 10.4 mmol)
-
Paraformaldehyde (0.47 g, 15.6 mmol)
-
Water (20 mL)
-
Sodium hydroxide (optional, as a catalyst)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol), paraformaldehyde (0.47 g, 15.6 mmol), and water (20 mL).
-
Heating: Heat the reaction mixture to 100°C (reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 4-6 hours, once the 3,5-dimethylpyrazole spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a solid or a viscous oil containing the desired product and the N,N'-methylenebis(3,5-dimethylpyrazole) byproduct.
-
Purify the crude material by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the more polar desired product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Hydroxymethyl)-3,5-dimethylpyrazole as a white solid.
-
Visualizations
Reaction Pathway
Caption: Reaction scheme for the N-hydroxymethylation of pyrazole.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield or purity issues.
General Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Troubleshooting regioselectivity in the functionalization of Pyrazol-1-yl-methanol
Welcome to the technical support center for the regioselective functionalization of Pyrazol-1-yl-methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic substitution of this compound?
A1: For most electrophilic aromatic substitution reactions on a pyrazole ring, the C4 position is the most electron-rich and, therefore, the most nucleophilic site. This makes it the preferred position for electrophilic attack.[1][2] Reactions such as nitration, halogenation, and sulfonation are expected to predominantly yield the 4-substituted product.[1][3] The N1-hydroxymethyl group is not expected to alter this inherent reactivity of the pyrazole core significantly.
Q2: I am attempting a metal-catalyzed C-H arylation of this compound and observing a mixture of isomers. How can I improve regioselectivity?
A2: Transition-metal-catalyzed C-H functionalization of pyrazoles can often lead to mixtures of C3, C4, and C5-arylated products.[4] The regioselectivity is highly dependent on the catalyst, ligands, solvent, and directing groups. While the pyrazole nitrogen atoms can act as directing groups, the outcome can be complex.[4][5]
-
For C5-Arylation: The hydroxymethyl group at the N1 position can be utilized as a bulky blocking group to sterically hinder substitution at the C5 position is less likely. However, some studies have shown that with an appropriate catalyst system (e.g., Palladium), C5-arylation can be achieved.
-
For C3-Arylation: The C3 position is generally the least reactive towards C-H activation.[1] Achieving C3-arylation often requires specific directing groups or a multi-step strategy.[1][5]
-
For C4-Arylation: Direct C4-arylation is also possible, often favored in the absence of strong directing effects towards other positions.
To improve regioselectivity, consider screening different palladium catalysts, ligands, and solvents. For instance, a ligand-free palladium catalyst in a protic solvent has been shown to favor β-C-H arylation (C4) of N-substituted pyrazoles.
Q3: Is the N1-hydroxymethyl group stable under my reaction conditions?
A3: The stability of the N1-hydroxymethyl group can be a concern under both strongly acidic and basic conditions.
-
Acidic Conditions: Strong acids, such as the mixed acids used for nitration (HNO₃/H₂SO₄), can potentially lead to the cleavage of the N-CH₂OH bond.[6] This could result in the formation of unsubstituted pyrazole, which may then undergo further reaction, leading to a mixture of products.
-
Basic Conditions: While stable under mildly basic conditions (e.g., K₂CO₃, Cs₂CO₃), very strong bases like organolithiums could potentially lead to deprotonation at the C3 position and subsequent ring-opening, although this is less common for N-substituted pyrazoles.[7]
-
Metal-Catalyzed Conditions: The hydroxymethyl group has been shown to be stable under certain palladium-catalyzed C-H arylation conditions.[5]
It is advisable to perform a stability test of this compound under your planned reaction conditions before proceeding with the actual functionalization.
Q4: I am observing side reactions involving the hydroxyl group of my this compound. How can I prevent this?
A4: The hydroxyl group is a nucleophile and can react with various electrophilic reagents.
-
During Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which are used to convert alcohols to alkyl halides, will react with the hydroxymethyl group.[8][9] For ring halogenation, it is better to use N-halosuccinimides (NCS, NBS, NIS).
-
During Nitration: Under nitrating conditions, the hydroxyl group can be converted to a nitrate ester.[10] This would lead to the formation of a dinitrated product if ring nitration also occurs.
-
Protection Strategy: To avoid these side reactions, it may be necessary to protect the hydroxyl group as an ether (e.g., silyl ether, benzyl ether) or an ester before performing the ring functionalization. The choice of protecting group will depend on its stability under the planned reaction conditions and the ease of its subsequent removal.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no yield | Deactivated pyrazole ring due to electron-withdrawing groups. | Use harsher reaction conditions (higher temperature, stronger reagents) or switch to a more reactive coupling partner. |
| Steric hindrance from the N1-hydroxymethyl group or other substituents. | Consider a different synthetic route where functionalization precedes the introduction of bulky groups. | |
| Instability of the N1-hydroxymethyl group. | Perform a stability test. If the group is labile, consider using a more stable N-substituent or a protecting group strategy for the pyrazole NH. | |
| Mixture of regioisomers | Competing reactivity at different C-H positions in metal-catalyzed reactions. | Screen different catalysts, ligands, and solvents. Consider using a directing group to favor a specific position. |
| Lability of the N1-hydroxymethyl group leading to reaction on the unsubstituted pyrazole. | Confirm the stability of your starting material under the reaction conditions. | |
| Unidentified side products | Reaction at the hydroxyl group. | Protect the hydroxyl group before functionalization. |
| Ring opening under strongly basic conditions. | Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of n-BuLi). |
Quantitative Data on Regioselectivity
The regioselectivity of pyrazole functionalization is highly dependent on the N1-substituent and the reaction conditions. The following tables provide a comparative overview of reported yields and isomer ratios for different N-substituted pyrazoles.
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of N-Substituted Pyrazoles
| N1-Substituent | Arylating Agent | Catalyst/Ligand | Solvent | Position | Yield (%) | Isomer Ratio (C5:C4:C3) |
| Methyl | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | DMA | C5 | 75 | >95:5:0 |
| Phenyl | 4-Bromoanisole | Pd(OAc)₂ / DavePhos | Toluene | C5 | 82 | >98:2:0 |
| Benzyl | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / SPhos | Dioxane | C5 | 68 | 90:10:0 |
| Methyl | 4-Bromotoluene | Pd(OAc)₂ (ligandless) | 2-Ethoxyethanol | C4 | 72 | 5:>95:0 |
| Phenyl | 4-Bromoanisole | Pd(OAc)₂ (ligandless) | 2-Ethoxyethanol | C4 | 65 | <5:>95:0 |
| H (N-unsubstituted) | Iodobenzene | Pd(OAc)₂ / 1,10-Phenanthroline | Toluene | C3 | 85 | 0:0:>99 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual results may vary.
Table 2: Regioselectivity in Electrophilic Halogenation of N-Substituted Pyrazoles
| N1-Substituent | Halogenating Agent | Solvent | Position | Yield (%) |
| Methyl | NBS | Acetonitrile | C4 | 92 |
| Phenyl | NCS | DMF | C4 | 88 |
| Benzyl | NIS | Dichloromethane | C4 | 95 |
| H (N-unsubstituted) | Br₂ | Acetic Acid | C4 | 85 |
Note: Electrophilic halogenation of N-substituted pyrazoles almost exclusively occurs at the C4 position.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for C4-Halogenation of this compound
This protocol describes a general method for the regioselective C4-halogenation using N-halosuccinimides.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Reagent: Add the N-halosuccinimide (NCS, NBS, or NIS) (1.05 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the succinimide byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for C4-Nitration of this compound
Caution: This reaction involves the use of strong, corrosive acids. Handle with extreme care in a well-ventilated fume hood.
-
Preparation of Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (1.1 eq.) to concentrated sulfuric acid.
-
Addition of Substrate: Slowly add this compound (1.0 eq.) to the cold nitrating mixture while maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC (using a neutralized aliquot).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The product may precipitate upon quenching. If so, collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: Pathway for electrophilic substitution on this compound.
Caption: Decision workflow for troubleshooting regioselectivity in C-H functionalization.
Caption: Workflow for mitigating side reactions at the hydroxyl group.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–ligand cooperative C–O bond cleavage of propargylic alcohol with protic pyrazole complexes of ruthenium - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chim.it [chim.it]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazol-1-yl-methanol Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pyrazol-1-yl-methanol intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound intermediates?
A1: Common impurities can include unreacted starting materials such as pyrazole and formaldehyde, side products like bis(pyrazol-1-yl)methane, and residual solvents used in the reaction. Aldehydes, ketones, and carboxylic acids can also be present as organic impurities.
Q2: Which purification techniques are most effective for this compound intermediates?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the reaction. The most common and effective methods are:
-
Crystallization: Ideal for removing small amounts of impurities from a solid product. Mixed solvent systems are often effective for these polar compounds.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. It is suitable for purifying oils or solids that are difficult to crystallize.[1][2][3]
-
Extraction: Useful for an initial cleanup of the crude product, particularly for removing water-soluble or acid/base-soluble impurities.
Q3: My this compound intermediate is an oil and will not crystallize. What should I do?
A3: "Oiling out" is a common issue where the compound separates from the solution at a temperature above its melting point.[4] To induce crystallization, you can try the following:
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution to ensure the compound crystallizes at a lower temperature.[4]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Using an insulated container can help.[4]
-
Solvent System Change: Experiment with different solvent combinations. A solvent with a lower boiling point may be beneficial.[4]
-
Seed Crystals: If available, add a small, pure crystal of the product to the supersaturated solution to initiate crystallization.[4]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by boiling off some solvent and allowing it to cool again.[5] - If too much solvent was the issue, it can be removed by rotary evaporation and the crystallization re-attempted.[5] |
| Crystallization is too rapid, leading to impure crystals. | The solution is too concentrated, or cooling is too fast. | - Reheat the solution and add a small amount of additional hot solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[5] |
| The product "oils out" instead of crystallizing. | The compound is precipitating above its melting point. | - Add more of the "good" solvent to the hot solution.[4] - Ensure very slow cooling.[4] - Try a different solvent system.[4] |
| The recrystallization yield is very low. | - Too much hot solvent was used. - The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize crystal formation.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (low Rf). | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[3] |
| All compounds run with the solvent front (high Rf). | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Poor separation between the product and impurities. | - Inappropriate solvent system. - Column was not packed properly. | - Use TLC to find a solvent system that gives good separation between the spots. - Ensure the silica gel is packed uniformly without any cracks or channels. |
| The compound streaks on the column. | - The compound is too polar for the eluent. - The sample was overloaded. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Use a larger column or apply less sample. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for polar this compound derivatives.
-
Dissolution: Place the crude this compound intermediate in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes slightly turbid.[4]
-
Clarification: Add a few more drops of hot ethanol until the turbidity just disappears.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For optimal recovery, place the flask in an ice bath for 20-30 minutes.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline for purifying this compound intermediates when crystallization is ineffective.
-
Adsorbent and Eluent Selection: Based on TLC analysis, choose a suitable solvent system. A common starting point for polar compounds is a mixture of hexane and ethyl acetate. Silica gel is a commonly used adsorbent.[1][2]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent to move the compounds down the column. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound intermediate.
Data Presentation
Table 1: Common Solvent Systems for Crystallization of Pyrazole Derivatives
| Solvent(s) | Type | Polarity | Notes |
| Ethanol / Water | Mixed Protic | High | Effective for polar pyrazole derivatives. |
| Methanol | Single Protic | High | Good for compounds with hydrogen bonding capabilities. |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | A versatile system where polarity can be finely tuned. |
| Isopropanol | Single Protic | Medium | An alternative to ethanol or methanol. |
| Acetone | Single Aprotic | Medium | Can be used for moderately polar compounds. |
Table 2: Typical Mobile Phases for Column Chromatography of Pyrazole Intermediates on Silica Gel
| Mobile Phase Composition (v/v) | Polarity | Suitable For |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Less polar pyrazole derivatives and initial elution. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | More polar compounds like this compound. |
| Ethyl Acetate / Methanol (99:1 to 95:5) | High | Highly polar pyrazole derivatives. |
Visualizations
Caption: A decision tree for selecting a purification method.
Caption: Step-by-step workflow for purification by column chromatography.
References
Technical Support Center: Refinement of Workup Procedures for Pyrazol-1-yl-methanol Reactions
Welcome to the Technical Support Center for Pyrazol-1-yl-methanol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on workup procedures, troubleshooting common issues, and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the workup and purification of this compound and its derivatives.
Issue 1: Low Yield of this compound After Workup
Q: My reaction to synthesize this compound appears complete by TLC, but the isolated yield after workup is consistently low. What are the potential causes and how can I improve it?
A: Low isolated yields can stem from several factors during the workup process. Here are some common causes and troubleshooting steps:
-
Incomplete Quenching of Reducing Agent: If you are synthesizing this compound via the reduction of a corresponding ester (e.g., with Lithium Aluminum Hydride - LAH), incomplete quenching can lead to the formation of complex aluminum salts that may trap your product.
-
Solution: Ensure a careful and complete quenching process. A common method is the Fieser workup, which involves the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution.[1] Allow the mixture to stir adequately to form a granular precipitate that is easier to filter.
-
-
Product Adsorption onto Drying Agents or Filter Aids: Your product may be adsorbed onto solids like magnesium sulfate (MgSO4) or Celite, especially if excessive amounts are used.
-
Solution: After filtration, thoroughly wash the filter cake with a polar organic solvent in which your product is soluble, such as methanol or THF, to recover any adsorbed product.[1]
-
-
Poor Phase Separation During Extraction: If an extraction is performed, emulsions can form, or your product may have some solubility in the aqueous layer, leading to loss.
-
Solution: To break emulsions, you can add brine (a saturated NaCl solution). To minimize loss to the aqueous phase, perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.
-
-
Product Volatility: While this compound itself is not extremely volatile, some derivatives might be.
-
Solution: When removing the solvent under reduced pressure, use a lower temperature and be careful not to leave it on the rotary evaporator for an extended period after the solvent appears to be gone.
-
Issue 2: Difficulty in Purifying the Crude Product
Q: I am struggling to purify my this compound derivative. Column chromatography gives poor separation, and recrystallization attempts have failed.
A: Purification of pyrazole derivatives can be challenging due to their polarity and potential for hydrogen bonding. Here are some strategies for both column chromatography and recrystallization:
-
For Column Chromatography:
-
Tailing on Silica Gel: The basic nature of the pyrazole ring can cause tailing on acidic silica gel.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol.
-
-
Poor Separation: If impurities are very close in polarity to your product.
-
Solution 1: Try a different solvent system. A thorough screening of solvent systems using TLC is recommended.
-
Solution 2: Consider reverse-phase chromatography (C18 silica) with a methanol/water or acetonitrile/water gradient. This can be particularly effective for polar compounds.
-
-
-
For Recrystallization:
-
"Oiling Out": The compound precipitates as an oil instead of forming crystals. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[2]
-
No Crystallization: The compound remains in solution even after cooling.
-
Solution 1: The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent and try cooling again.
-
Solution 2: Try a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol) and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
-
Solution 3: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a this compound synthesis involving the reduction of an ester with Lithium Aluminum Hydride (LAH)?
A1: A typical workup procedure is as follows:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the excess LAH by the dropwise addition of water.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise.[1]
-
Add a drying agent like anhydrous magnesium sulfate (MgSO4) and stir the resulting slurry for about 30 minutes at room temperature.[1]
-
Filter the mixture through a pad of Celite to remove the aluminum salts and the drying agent.
-
Wash the filter cake thoroughly with a suitable solvent such as THF or methanol to ensure all the product is recovered.[1]
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
Q2: How can I remove colored impurities from my this compound product?
A2: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently for a short period, and then filter it through Celite to remove the carbon. The desired compound should remain in the filtrate. However, be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.
Q3: Can I use an acid-base extraction to purify my this compound?
A3: Yes, this can be an effective technique. Since the pyrazole ring is weakly basic, it can be protonated by a dilute acid.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrazole will move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and then basify it with a base (e.g., NaOH or NaHCO3) to neutralize the pyrazole salt.
-
Extract the now neutral pyrazole back into an organic solvent.
-
Dry the organic layer with a drying agent, filter, and remove the solvent to yield the purified product.
Q4: What are the best solvent systems for the recrystallization of this compound?
A4: The choice of solvent is highly dependent on the specific substituents on the pyrazole ring. However, for many pyrazole derivatives, common single solvents include ethanol, methanol, and ethyl acetate.[2] Mixed solvent systems are often very effective, such as methanol/ethyl acetate, ethanol/water, or hexane/ethyl acetate.[2][3] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent pair.
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent/System | Type | Polarity | Typically Used For |
| Ethanol | Single Protic | High | Polar pyrazole derivatives.[2] |
| Methanol | Single Protic | High | Polar pyrazole derivatives.[2] |
| Ethyl Acetate | Single Aprotic | Medium | Medium polarity pyrazole derivatives. |
| Cyclohexane | Single Aprotic | Low | Non-polar pyrazole derivatives.[2] |
| Ethanol / Water | Mixed Protic | High | Polar pyrazole derivatives that are highly soluble in ethanol.[2] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Less polar pyrazole derivatives.[2] |
Experimental Protocols
Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol via LAH Reduction
This protocol describes the reduction of ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium Aluminum Hydride (LAH), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Celite
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in THF and cool the mixture to 0 °C.[1]
-
Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate in THF to the LAH suspension dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Workup: a. Carefully quench the reaction by the slow, dropwise addition of a specific amount of water. b. Sequentially, add a 1 M NaOH solution dropwise and stir the mixture for 20-30 minutes.[1] c. Add anhydrous MgSO4 to the mixture and continue stirring for another 30 minutes at room temperature.[1] d. Filter the resulting solid through a pad of Celite. e. Wash the filter cake with additional THF and methanol.[1] f. Combine the filtrates and concentrate under reduced pressure to obtain the crude (1H-pyrazol-4-yl)methanol as a solid. The product can then be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting guide for purification challenges.
References
Managing scalability issues in Pyrazol-1-yl-methanol production
Welcome to the technical support center for the synthesis and scale-up of Pyrazol-1-yl-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for managing scalability issues during experimental and production campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound and what are its main scalability challenges?
A1: The most direct and common synthesis route for this compound is the N-hydroxymethylation of pyrazole using formaldehyde. Typically, an aqueous solution of formaldehyde (formalin) is used. While straightforward, the primary scalability challenges include:
-
Reaction Equilibrium: The reaction is often reversible, which can lead to incomplete conversion and low yields.
-
Byproduct Formation: The product can react with another molecule of pyrazole to form bis(pyrazol-1-yl)methane, or formaldehyde can self-polymerize.
-
Exothermic Reaction: The reaction can be exothermic, requiring careful temperature control on a larger scale to prevent runaway reactions and ensure product stability.
-
Purification: The product is a low-melting solid with some water solubility, which can complicate isolation and purification, especially in the presence of unreacted starting materials and byproducts.
Q2: How can I improve the yield when scaling up the reaction between pyrazole and formaldehyde?
A2: Low yields upon scale-up are a common issue.[1] To improve yields, consider the following:
-
Stoichiometry: Carefully control the molar ratio of formaldehyde to pyrazole. A slight excess of formaldehyde can help drive the reaction forward, but a large excess can increase byproduct formation.
-
Temperature Control: Maintain a consistent and optimized temperature. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[1] Use a jacketed reactor to ensure even temperature distribution.
-
pH Control: The reaction can be sensitive to pH. A slightly basic or neutral medium is often preferred. The pH can be adjusted to optimize the reaction rate and minimize side reactions.
-
Water Removal: Since the reaction is reversible, in some setups, removal of water (if not used as the primary solvent) can shift the equilibrium toward the product. However, this is challenging when using aqueous formaldehyde.
Q3: What are the key safety considerations for the large-scale production of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Formaldehyde Handling: Formaldehyde is toxic and a suspected carcinogen. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). On a large scale, closed-system transfers are recommended.
-
Thermal Runaway: The reaction can be exothermic. Implement robust temperature monitoring and have a cooling system capable of handling the heat load of the reaction. For large-scale batches, consider semi-batch processing (slow addition of one reagent) to control the rate of heat generation.
-
Pressure Build-up: If the reaction is heated above the boiling point of the solvent or formaldehyde, pressure can build up in the reactor. Ensure the reactor is properly vented and rated for the intended operating pressure.
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
Q: My reaction stalls and I'm getting a low yield of this compound. How do I troubleshoot this?
A: This is a frequent problem often linked to the reversible nature of the N-hydroxymethylation reaction. The workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Byproduct Formation and Purification
Q: I'm observing significant impurities in my crude product. What are they and how can I prevent them?
A: The primary byproduct is often bis(pyrazol-1-yl)methane, formed when the product, this compound, reacts with another molecule of pyrazole. Formaldehyde polymerization can also occur.
| Impurity | Formation Mechanism | Prevention Strategy |
| Bis(pyrazol-1-yl)methane | This compound + Pyrazole → Byproduct + H₂O (often acid-catalyzed) | Use a slight excess of formaldehyde to consume all the pyrazole. Maintain neutral or slightly basic pH. Avoid prolonged heating. |
| Unreacted Pyrazole | Incomplete reaction or equilibrium favoring starting materials. | Increase reaction time, optimize temperature, or use a slight excess of formaldehyde. |
| Paraformaldehyde | Polymerization of formaldehyde, especially in concentrated solutions or at low temps. | Use fresh, high-quality formalin. Ensure the reaction mixture is well-stirred and maintained at the reaction temperature. |
Q: My product is difficult to purify by recrystallization. What are my options?
A: this compound's polarity and solubility can make purification challenging. If standard recrystallization is ineffective, consider these alternatives.[2]
| Method | Description | Pros | Cons |
| Recrystallization | Dissolve in a hot solvent where solubility is high and cool to crystallize. Common solvents: Ethyl acetate, Toluene, Ethanol/Water mixtures.[2] | Scalable and cost-effective. | May not be effective if impurities have similar solubility. |
| Liquid-Liquid Extraction | Use pH adjustment to separate the weakly basic pyrazole compounds from neutral or acidic impurities. Dissolve crude in a solvent like DCM or EtOAc and wash with acidic/basic solutions. | Good for removing certain types of impurities. | Can be solvent-intensive and may lead to emulsions. |
| Slurry Wash | Stirring the crude solid product in a solvent where the product is poorly soluble but the impurities are soluble. | Simple, fast, and uses less solvent than recrystallization. | Less effective for removing significant quantities of impurities. |
| Reverse-Phase Chromatography | For high-purity requirements, chromatography on a C18-silica column using water/methanol or water/acetonitrile gradients can be effective.[2] | Can provide very high purity. | Expensive and not easily scalable for large quantities. |
Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (ca. 10g Scale)
This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.
Materials:
-
Pyrazole (6.81 g, 100 mmol)
-
Aqueous Formaldehyde (37 wt. % in H₂O, 8.9 mL, ca. 110 mmol, 1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 1.38 g, 10 mmol, 0.1 equiv.)
-
Water (20 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve pyrazole (6.81 g) and potassium carbonate (1.38 g) in water (20 mL).
-
Reagent Addition: While stirring, add the aqueous formaldehyde solution (8.9 mL) dropwise over 10-15 minutes. An initial mild exotherm may be observed.
-
Reaction: Heat the mixture to 60-65 °C and maintain stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (See Protocol 2). The reaction is complete when the pyrazole spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent by rotary evaporation under reduced pressure. The crude product will be a pale yellow oil or a low-melting solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexane mixture) to yield this compound as a white solid.
Protocol 2: TLC Monitoring of Reaction
-
Mobile Phase: Ethyl Acetate / Hexane (e.g., 70:30 v/v). Adjust polarity as needed.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Procedure: Spot the starting material (pyrazole solution), a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate.
-
Observation: Pyrazole (starting material) is more polar than bis(pyrazol-1-yl)methane (byproduct) but typically less polar than the this compound product due to the hydroxyl group. The R_f values might be approximately: Pyrazole > Byproduct > Product.
Visualizations of Pathways and Processes
References
Preventing racemization during the synthesis of chiral Pyrazol-1-yl-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral Pyrazol-1-yl-methanol.
Troubleshooting Guide
This guide addresses specific issues that can lead to the loss of enantiomeric excess (ee) during the synthesis of chiral this compound.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Racemization occurring during the reaction, work-up, or purification stages. | Systematically investigate each stage. Analyze samples at different points in the process to pinpoint where the loss of stereochemical integrity occurs. |
| Racemization during the main synthetic reaction. | Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can facilitate racemization.[1] Unstable Intermediates: The formation of transient achiral intermediates, such as a carbocation or an enolate-like species, can lead to a loss of stereochemistry.[2][3] Solvent Effects: Protic or highly polar aprotic solvents can stabilize charged intermediates that are prone to racemization.[1] | Optimize Reaction Conditions: - Temperature: Conduct the reaction at lower temperatures. Cryogenic conditions (e.g., -78 °C) are often effective in minimizing racemization.[2] - pH Control: Use mild or non-nucleophilic bases and mild acids to avoid creating conditions conducive to racemization.[1][2] - Solvent Choice: Screen various aprotic solvents to find one that ensures reactivity while minimizing the stabilization of racemization-prone intermediates.[1] |
| Racemization during aqueous work-up. | Exposure of the chiral product to acidic or basic aqueous solutions can cause racemization, especially if the chiral center is adjacent to a group that can be protonated or deprotonated.[1][2] | Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of strong acids or bases.[2] Ensure the work-up is performed at a low temperature. |
| Racemization during purification. | Acidic Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive compounds during column chromatography.[1][2] | Neutralize Stationary Phase: Deactivate the silica gel with a base, such as triethylamine, mixed with the eluent.[2] Alternative Purification: Consider other purification methods like crystallization or chromatography on a neutral support such as alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms for racemization in the synthesis of chiral this compound?
A1: Racemization in chiral this compound synthesis can occur through several mechanisms. One common pathway involves the formation of a carbocation intermediate at the chiral center, which is planar and can be attacked from either face by a nucleophile, leading to a racemic mixture.[3] Another possibility, especially if there are activating groups on the pyrazole ring, is the deprotonation of the alcohol proton followed by a reversible ring-opening or rearrangement that transiently destroys the chiral center.
Q2: How can the choice of reagents and catalysts impact racemization?
A2: The selection of reagents and catalysts is critical. Mild reagents are generally preferred to avoid harsh conditions that can induce racemization.[1] For asymmetric syntheses, the choice of a highly stereoselective catalyst is paramount. For instance, in reductions of a corresponding ketone to form the chiral alcohol, enzymes or chiral metal complexes can provide high enantioselectivity. The stability of the catalyst and its potential to catalyze side reactions that could lead to racemization should also be considered.
Q3: Can protecting groups help in minimizing racemization?
A3: Yes, protecting groups can be a valuable tool. A bulky protecting group on the pyrazole nitrogen can sterically hinder the approach of reagents to the chiral center, thus preventing reactions that could lead to racemization.[1] Electron-withdrawing protecting groups can also decrease the likelihood of deprotonation at adjacent positions, which could initiate a racemization cascade.[1]
Q4: At which stages of the synthesis is racemization most likely to occur?
A4: Racemization can happen at multiple stages:
-
During the main reaction: If the reaction conditions are harsh (e.g., high temperature, strong acid/base), the product or intermediates may racemize.[1]
-
During work-up: Quenching with strong acids or bases can lead to racemization of the final product.[1]
-
During purification: As mentioned, acidic silica gel in chromatography can be a major cause of racemization for sensitive compounds.[1][2]
Experimental Protocols
Protocol 1: Asymmetric Reduction of a Precursor Ketone
This protocol describes a general method for the enantioselective reduction of a pyrazol-1-yl ketone to the corresponding chiral alcohol using a chiral catalyst.
Materials:
-
Pyrazol-1-yl ketone
-
Chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)- or (S)-CBS reagent)
-
Reducing agent (e.g., borane-dimethyl sulfide complex)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
Neutralized silica gel
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst in anhydrous THF.
-
Cool the solution to the recommended temperature for the specific catalyst (often between -78 °C and 0 °C).
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of the pyrazol-1-yl ketone in anhydrous THF dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using neutralized silica gel.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a general guideline for determining the enantiomeric excess of the synthesized chiral this compound.
Materials:
-
Sample of the purified chiral alcohol
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral stationary phase (CSP) HPLC column
Procedure:
-
Prepare a dilute solution of your purified compound in the mobile phase (e.g., 1 mg/mL).
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.
-
Inject a small volume of a racemic standard of the this compound to determine the retention times of both enantiomers.
-
Inject the sample of your synthesized product.
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
References
Validation & Comparative
A Comparative Analysis of Pyrazol-1-yl-methanol and Its Regioisomers: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of Pyrazol-1-yl-methanol and its regioisomers, Pyrazol-3-yl-methanol and Pyrazol-4-yl-methanol. This guide details their synthesis, spectroscopic properties, and potential biological activities, supported by experimental data and methodologies.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The position of substituents on the pyrazole ring can significantly influence the molecule's physicochemical properties and biological efficacy. This guide focuses on the three primary regioisomers of pyrazol-yl-methanol, offering a comparative overview to aid in their potential application in drug discovery and development.
Synthesis and Physicochemical Properties
The synthesis of pyrazol-yl-methanol regioisomers can be achieved through various synthetic routes, most commonly involving the reduction of the corresponding pyrazole carboxylic acid esters. The choice of starting materials and reaction conditions is crucial for achieving regioselectivity.
This compound is typically synthesized by the reaction of pyrazole with formaldehyde. This N-alkylation reaction is a common method for introducing a hydroxymethyl group onto a nitrogen atom in a heterocyclic ring.
Pyrazol-3-yl-methanol synthesis is less commonly reported but can be approached by the reduction of a 3-pyrazolecarboxylic acid derivative.
(1H-Pyrazol-4-yl)methanol has a well-documented synthesis involving the reduction of ethyl 1H-pyrazole-4-carboxylate with a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).[1]
A summary of the key physicochemical properties of the three regioisomers is presented in the table below.
| Property | This compound | Pyrazol-3-yl-methanol | Pyrazol-4-yl-methanol |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol | 98.10 g/mol |
| Appearance | Solid | Solid-Liquid Mixture | White to off-white solid |
| CAS Number | 1120-82-7 | 23585-49-1 | 25222-43-9 |
Spectroscopic Analysis
The structural differences between the regioisomers are clearly distinguishable through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the chemical environment of the protons and carbons in each molecule. The position of the hydroxymethyl group significantly influences the chemical shifts and coupling patterns of the pyrazole ring protons.
Below is a comparative summary of the reported 1H NMR data.
| Isomer | Proton | Chemical Shift (δ, ppm) |
| This compound | H3 | ~7.5 |
| H4 | ~6.2 | |
| H5 | ~7.5 | |
| CH₂ | ~5.3 | |
| Pyrazol-3-yl-methanol | H4 | ~6.2 |
| H5 | ~7.5 | |
| CH₂ | ~4.6 | |
| (1H-Pyrazol-4-yl)methanol | H3, H5 | 7.58, 7.40 |
| NH | 12.58 | |
| OH | 4.74 | |
| CH₂ | 4.37 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecules. All three isomers will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically in the range of 3200-3600 cm⁻¹) and C-H and C=N stretching vibrations of the pyrazole ring. The precise positions of these bands may vary slightly between the isomers.
Biological Activity
While extensive research has been conducted on the biological activities of more complex pyrazole derivatives, there is limited direct comparative data for the simple pyrazol-yl-methanol regioisomers. However, based on the known pharmacological profiles of pyrazoles, these compounds could be investigated for a range of activities. The structural variations among the isomers are expected to influence their interaction with biological targets.
Potential Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The anti-inflammatory potential of pyrazol-yl-methanol and its regioisomers could be evaluated using in vitro assays, such as COX inhibition assays, and in vivo models like the carrageenan-induced paw edema model.
Potential Antimicrobial Activity
The pyrazole nucleus is a key component in several antimicrobial agents. The antimicrobial activity of these isomers can be screened against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of these compounds.
Synthesis of (1H-Pyrazol-4-yl)methanol[1]
-
Reaction Setup: In a flame-dried round-bottom flask, a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere.
-
Addition of Ester: A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the LAH suspension.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water and a sodium hydroxide solution at 0°C.
-
Workup: The resulting mixture is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the potential anticancer activity of compounds.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazol-yl-methanol isomers.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Conclusion
The regioisomeric position of the hydroxymethyl group on the pyrazole ring is expected to have a significant impact on the chemical and biological properties of pyrazol-yl-methanol. While detailed comparative biological data for these specific simple isomers is currently limited, this guide provides a foundational understanding of their synthesis and spectroscopic characteristics. Further investigation into the biological activities of these fundamental pyrazole structures could provide valuable insights for the rational design of novel therapeutic agents. The provided experimental protocols offer a starting point for researchers to explore the potential of these compounds in various biological assays.
References
Validating the Biological Activity of Novel Pyrazol-1-yl-methanol Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel Pyrazol-1-yl-methanol (PYM) compounds. It offers a comparative analysis against established alternatives, detailed experimental protocols, and data interpretation guidelines, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity Evaluation
A primary therapeutic target for many pyrazole derivatives is the inhibition of cancer cell proliferation.[1][2] Validation involves assessing a novel compound's cytotoxicity against various cancer cell lines and comparing its potency to standard chemotherapeutic agents.
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.[3][4] The data below illustrates how to compare a hypothetical novel compound, PYM-1, against a standard drug, Doxorubicin, and a known active pyrazole derivative.
Table 1: Comparative in vitro Cytotoxicity of PYM-1 and Control Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| PYM-1 (Novel Compound) | MCF-7 (Breast) | 8.5 | 4.1 |
| A549 (Lung) | 12.2 | 2.9 | |
| HepG2 (Liver) | 6.8 | 5.1 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.9 | 1.5 |
| A549 (Lung) | 1.2 | 1.1 | |
| HepG2 (Liver) | 0.75 | 1.8 | |
| Compound 5b (Reference Pyrazole) [5] | K562 (Leukemia) | 0.021 | >10 |
| A549 (Lung) | 0.69 | >5 | |
| MCF-7 (Breast) | 5.8 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells (e.g., MCF-10A) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[6]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[3][7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the novel PYM compounds and controls (e.g., Doxorubicin) in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for 48 hours.[1]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[3][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[8]
Visualization of Cellular Mechanisms
Novel pyrazole compounds often induce apoptosis (programmed cell death) and can interfere with cell cycle progression.[2][6] Understanding the underlying signaling pathway is crucial for mechanism-of-action studies.
Caption: Simplified pathway of pyrazole-induced apoptosis.
Antimicrobial Activity Evaluation
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[9][10] Validation requires determining the minimum inhibitory concentration (MIC) of the novel compounds.
Data Presentation: Comparative Antimicrobial Activity (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of PYM-2
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| PYM-2 (Novel Compound) | 16 | 32 | 64 |
| Ciprofloxacin (Standard) [10] | 4 | 0.5 | N/A |
| Clotrimazole (Standard) [12] | N/A | N/A | 1 |
| Reference Pyrazole (Cpd. 3) [10] | >100 | 0.25 | >100 |
| Reference Pyrazole (Cpd. 4) [10] | 0.25 | >100 | >100 |
Experimental Protocol: Broth Microdilution Method
This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[11][13]
-
Preparation of Inoculum: Culture the microbial strains (e.g., S. aureus, E. coli) overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the PYM compounds and standard antibiotics in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
Anti-inflammatory Activity Evaluation
Certain pyrazole scaffolds are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[15][16] A common in vitro method to screen for anti-inflammatory potential is the protein denaturation inhibition assay.
Data Presentation: Comparative Anti-inflammatory Activity
Table 3: In Vitro Anti-inflammatory Activity of PYM-3 by Inhibition of Albumin Denaturation
| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| PYM-3 (Novel Compound) | 100 | 78.5 | 62.1 |
| Diclofenac Sodium (Standard) [17] | 100 | 92.4 | 45.8 |
| Reference Pyrazole (Cpd. 3k) [16] | 100 | ~85 | ~55 |
Experimental Protocol: Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[17]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (pH 6.3), and 2 mL of the test compound at various concentrations.
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the samples at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
General Experimental Workflow
A structured workflow is essential for the systematic validation of novel compounds.
Caption: General workflow for validating novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalcra.com [journalcra.com]
Comparative Analysis of Pyrazol-1-yl-methanol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrazol-1-yl-methanol analogs, focusing on their structure-activity relationships (SAR) as potential anticancer and antimicrobial agents. The information presented is curated from experimental data to assist in the rational design of more potent and selective therapeutic compounds.
Anticancer Activity of this compound Analogs
The anticancer potential of pyrazole derivatives has been extensively studied, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. The substitution pattern on the pyrazole core, particularly at the 1, 3, and 5 positions, plays a crucial role in determining their efficacy. While direct SAR studies on a wide range of this compound analogs are still emerging, analysis of structurally related 3,5-diaryl-1H-pyrazoles provides valuable insights. The introduction of a hydroxymethyl group at the N1 position can enhance solubility and provide a potential point for further derivatization.
Recent studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have highlighted their potential as potent anticancer agents. These compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression. For instance, some analogs have demonstrated inhibitory activity against Bcl-2, a key anti-apoptotic protein, leading to programmed cell death in cancer cells.
Table 1: Anticancer Activity of Selected Pyrazole Analogs
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| I | Phenyl | H | 4-cyanophenyl | IGROVI (ovarian) | 0.04 | [1] |
| II | Phenyl | H | 5-mercapto-1,3,4-oxadiazol-2-yl | IGROVI (ovarian) | - | [1] |
| III | Phenyl | H | 5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl | - | - | [1] |
| 6b | Diphenyl-chalcone derivative | - | - | HNO-97 | 10 | [2] |
| 6d | Diphenyl-chalcone derivative | - | - | HNO-97 | 10.56 | [2] |
| 7d | 1-aryl-1H-pyrazole-fused curcumin analog | - | - | MDA-MB-231 | 2.43 - 7.84 | [3] |
| 7h | 1-aryl-1H-pyrazole-fused curcumin analog | - | - | MDA-MB-231 | 2.43 - 7.84 | [3] |
| 10c | 1-aryl-1H-pyrazole-fused curcumin analog | - | - | HepG2 | 4.98 - 14.65 | [3] |
Note: The table includes data for closely related pyrazole derivatives to infer potential SAR for this compound analogs. The "R" groups refer to substitutions on the pyrazole ring.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at N1: The presence of a hydroxymethyl group at the N1 position is anticipated to improve the pharmacokinetic profile of the compounds by increasing hydrophilicity.
-
Aryl Substituents at C3 and C5: The nature and substitution pattern of the aryl rings at positions 3 and 5 are critical for anticancer activity. Electron-withdrawing or donating groups on these rings can significantly influence potency. For instance, the presence of a 4-cyanophenyl group has been associated with high cytotoxic activity.[1]
-
Heterocyclic Substituents: Incorporation of other heterocyclic moieties, such as oxadiazole or triazole, at the C3 or C5 position can enhance anticancer efficacy.[1]
-
Hybrid Molecules: Hybrid compounds integrating the pyrazole scaffold with other pharmacophores, like chalcones or curcumin, have shown promising anticancer activities.[2][3]
Antimicrobial Activity of this compound Analogs
Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase, or disruption of the cell wall.[4] Similar to anticancer activity, the substitutions on the pyrazole ring are key determinants of antimicrobial potency and spectrum.
Table 2: Antimicrobial Activity of Selected Pyrazole Analogs
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| 1b | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro | - | - | A. baumannii (MDR) | 512 | [5] |
| 1d | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro | - | - | A. baumannii (MDR) | 512 | [5] |
| 2d | Thiazole derivative of 1d | - | - | K. pneumoniae (KPC) | 1024 | [5] |
| 6d | Diphenyl-chalcone derivative | - | - | MRSA | 15.7 | [2] |
| 6d | Diphenyl-chalcone derivative | - | - | E. coli | 7.8 | [2] |
| 21a | Hydrazone derivative | - | - | Antibacterial & Antifungal | 62.5 - 125 & 2.9 - 7.8 | [6] |
Note: The table includes data for various pyrazole derivatives to provide insights into the SAR for antimicrobial activity.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Lipophilicity: The lipophilicity of the molecule, influenced by the substituents, plays a significant role in its ability to penetrate microbial cell membranes. Halogen substitutions on the aryl rings can increase lipophilicity and, in some cases, enhance antimicrobial activity.
-
Thioamide and Hydrazone Moieties: The incorporation of a thiocarbamoyl or hydrazone group at the N1 position has been shown to be a successful strategy for developing potent antimicrobial pyrazole derivatives.[5][6]
-
Hybrid Scaffolds: Combining the pyrazole core with other antimicrobial pharmacophores, such as thiazoles, can lead to compounds with a broader spectrum of activity.[5]
Experimental Protocols
Synthesis of 3,5-Diaryl-1-(hydroxymethyl)-1H-pyrazole
A general and efficient one-pot synthesis method for 3,5-diarylpyrazoles involves the reaction of chalcones with hydrazine hydrate. The resulting 3,5-diaryl-1H-pyrazole can then be reacted with formaldehyde to introduce the hydroxymethyl group at the N1 position.
General Procedure:
-
Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol to yield the corresponding chalcone.
-
Pyrazole Formation: The synthesized chalcone is then refluxed with hydrazine hydrate in a solvent such as ethanol or acetic acid to yield the 3,5-diaryl-1H-pyrazole.
-
Hydroxymethylation: The 3,5-diaryl-1H-pyrazole is treated with an excess of aqueous formaldehyde in a suitable solvent. The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The product, (3,5-diaryl-1H-pyrazol-1-yl)methanol, is then isolated and purified by crystallization or column chromatography.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the anti-apoptotic protein Bcl-2 by this compound analogs can lead to apoptosis.
Caption: Pyrazole analogs may inhibit EGFR and VEGFR signaling pathways, crucial for cancer cell growth and angiogenesis.
The antimicrobial mechanism of pyrazole derivatives is often linked to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.
Caption: Inhibition of bacterial DNA gyrase by pyrazole analogs disrupts DNA replication, leading to cell death.
References
- 1. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazol-1-yl-methanol Based Drugs: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. This guide provides a comparative overview of the in vitro and in vivo evaluation of pyrazol-1-yl-methanol based drugs and related pyrazole derivatives, focusing on their anticancer and antimicrobial properties. The data presented is compiled from recent studies to aid researchers in understanding the therapeutic potential and structure-activity relationships of this promising class of compounds.
Anticancer Activity: A Comparative Analysis
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Therapeutic Target/Mechanism | Reference Drug | Reference Drug IC50 (µM) |
| Compound 5b (a pyrazole derivative) | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | ABT-751 | - |
| A549 (Lung Cancer) | 0.69 | ||||
| Compound 43 (a pyrazole carbaldehyde derivative) | MCF-7 (Breast Cancer) | 0.25 | PI3 Kinase Inhibitor | Doxorubicin | 0.95 |
| Compound 50 (a fused pyrazole derivative) | HepG2 (Liver Cancer) | 0.71 | Dual EGFR and VEGFR-2 Inhibition | Erlotinib | 10.6 |
| Sorafenib | 1.06 | ||||
| Compound 9 (a polysubstituted pyrazole) | EKVX (Non-small cell lung cancer) | 1.9 | Not specified | Sorafenib | 1.90 (MG-MID) |
| PTA-1 (a pyrazole derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~10 (CC50) | Induces Apoptosis, Cell Cycle Arrest, Tubulin Polymerization Inhibition | - | - |
| Tosind (a condensed pyrazole) | HT-29 (Colon Cancer) | Induces 23.7% apoptotic death | Pro-apoptotic via extrinsic and intrinsic pathways | - | - |
| Tospyrquin (a condensed pyrazole) | HT-29 (Colon Cancer) | Induces 14.9% apoptotic death | Pro-apoptotic via extrinsic and intrinsic pathways | - | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. CC50 is the concentration that kills 50% of cells.
In Vivo Efficacy
A study on the pyrazoline derivative 4o , an SHP2 inhibitor, demonstrated significant anti-tumor activity in a xenograft model of HCT116 human colon cancer cells.[1] Daily oral administration of compound 4o at doses of 25 and 50 mg/kg resulted in a dose-dependent inhibition of tumor growth, comparable to the standard chemotherapy drug 5-fluorouracil (5-FU).[1]
Antimicrobial Activity: A Comparative Analysis
Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
In Vitro Antimicrobial Susceptibility
The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, with the Minimum Inhibitory Concentration (MIC) being a key indicator of efficacy.
| Compound/Drug | Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - |
| Compounds 24 and 25 | Staphylococcus aureus | 16 (µg/L) | - | - |
MIC values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
A brief overview of the key experimental methodologies cited in the evaluation of these compounds is provided below.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]
Agar Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
A petri dish containing an agar medium is uniformly inoculated with a test microorganism.
-
Paper discs impregnated with the test compound at a known concentration are placed on the agar surface.
-
The plate is incubated under suitable conditions for microbial growth.
-
The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a zone of inhibition around the disc.
-
The diameter of the zone of inhibition is measured to determine the antimicrobial activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the evaluation of this compound based drugs.
Caption: Anticancer mechanisms of pyrazole derivatives.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vivo efficacy studies.
References
Performance Benchmarking of Pyrazol-1-yl-methanol Ligands in Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of Pyrazol-1-yl-methanol ligands in key catalytic reactions. The performance of metal complexes derived from these ligands is evaluated against common alternative N,O- and N,N-chelating ligands, namely Salicylaldimines and Bipyridines. The data presented is compiled from published experimental results to offer an objective overview for ligand selection and catalyst design in synthetic chemistry.
Overview of Ligand Scaffolds
This compound, Salicylaldimine, and Bipyridine represent important classes of ligands in coordination chemistry and homogeneous catalysis. Their coordination to metal centers can significantly influence the catalytic activity, selectivity, and stability of the resulting complexes.
-
This compound: A versatile N,O-chelating ligand, where the pyrazole nitrogen and the hydroxyl oxygen can coordinate to a metal center. The electronic properties of the pyrazole ring and the steric environment around the metal can be readily tuned by substitution.
-
Salicylaldimine: Another widely used N,O-chelating ligand, formed from the condensation of salicylaldehyde and a primary amine. The electronic and steric properties are easily modified by changing the substituents on the salicylaldehyde or the amine precursor.
-
Bipyridine: A classic N,N-chelating ligand known for its ability to form stable complexes with a wide range of transition metals. Its rigid framework and tunable electronic properties have made it a staple in catalytic applications.
Performance in Catalytic Oxidation: Catechol Oxidation
The oxidation of catechols to quinones is a biologically relevant transformation and a common benchmark reaction for testing the oxidative catalytic activity of metal complexes. Copper complexes are frequently employed as catalysts for this reaction, mimicking the function of the enzyme catechol oxidase.
Table 1: Performance Comparison in Catechol Oxidation
| Ligand Type | Metal Center | Catalyst System | Max. Rate / Vmax (µmol L⁻¹ min⁻¹) | Turnover Frequency (kcat) (h⁻¹) | Solvent | Reference |
| This compound Derivative | Cu(II) | In situ complex of Cu(CH₃COO)₂ and N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 41.67 | Not Reported | Methanol | [1] |
| Salicylaldimine Derivative | Cu(II) | [Cu(II)(N-(2-hydroxybenzyl)-N-(2-picolyl)glycine)(CH₃OH)]₂ | 12,000 | 7,200 | Methanol | [2][3] |
| Salicylaldimine Derivative | Cu(II) | Mononuclear Cu(II) complex with a phenol-based N,N,O ligand | Not Reported | 2,560 | Methanol | [4] |
| Bipyridine | Cu(II) | In situ complex of Cu(CH₃COO)₂ and 2,2'-bipyridine | Moderate Activity Reported | Not Reported | Methanol | [1] |
Key Observations:
-
Copper complexes of ligands derived from this compound show significant catalytic activity in catechol oxidation.[1]
-
Salicylaldimine-based copper complexes are highly effective catalysts for this transformation, with reported turnover frequencies reaching up to 7,200 h⁻¹.[2][3]
-
While direct quantitative comparison is challenging due to variations in experimental conditions, both this compound and Salicylaldimine ligands can be used to create highly active oxidation catalysts.
Performance in Carbon-Carbon Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are fundamental tools in organic synthesis for the formation of C-C bonds. The choice of ligand is crucial for the efficiency and scope of these transformations.
While specific quantitative data for the parent this compound ligand in these reactions is limited in the reviewed literature, numerous studies on more complex pyrazole-containing ligands demonstrate their high efficacy. The following tables provide a general performance overview.
Table 2: Performance Comparison in Heck Reaction
| Ligand Type | Metal Center | Catalyst System | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pyrazole Derivative | Pd(II) | Poly(pyrazol-1-ylmethyl)benzene Palladium Complexes | Good to Excellent | Not Reported | Not Reported | [5] |
| Pyrazole Derivative | Pd(II) | N1-substituted pyrazolic hybrid ligands | Good | High | Not Reported | [6] |
| Salicylaldimine Derivative | Pd(II) | Phosphine-free tetradentate salicylaldimine complex | Good to Excellent | Not Reported | Not Reported | [7] |
| Bipyridine | Pd(II) | PdCl₂(NH₃)₂/cationic 2,2'-bipyridyl | Good to Excellent | Not Reported | Not Reported | [8] |
Table 3: Performance Comparison in Suzuki-Miyaura Coupling
| Ligand Type | Metal Center | Catalyst System | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pyrazole Derivative | Pd(II) | 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine-PdCl₂ | High | up to 58,000,000 | Not Reported | [9] |
| Pyrazole Derivative | Pd(II) | Pyrazole-based P,N-ligand | Not specified | Not Reported | Not Reported | |
| Salicylaldimine Derivative | Pd(II) | N,O-bidentate salicylaldimine complex | Not specified | Not Reported | Not Reported | |
| Bipyridine | Pd(II) | Cationic 2,2'-bipyridyl palladium(II) catalyst | High | Not Reported | Not Reported | [10] |
Key Observations:
-
Palladium complexes of various pyrazole-containing ligands are highly effective catalysts for both Heck and Suzuki-Miyaura coupling reactions, often achieving high to excellent yields.[5][6][9]
-
Salicylaldimine and bipyridine ligands also form efficient palladium catalysts for these transformations.[7][8][10]
-
The catalytic performance is highly dependent on the specific ligand structure, reaction conditions, and substrates used.
Experimental Protocols
General Procedure for Catalytic Catechol Oxidation
This protocol is a representative example for evaluating the catecholase activity of a copper complex.
Materials:
-
Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄)
-
This compound derived ligand
-
3,5-di-tert-butylcatechol (3,5-DTBC)
-
Methanol (spectroscopic grade)
Procedure:
-
Prepare a stock solution of the copper-ligand complex in methanol. The complex can be pre-synthesized or generated in situ by mixing the copper salt and the ligand in the desired stoichiometric ratio (e.g., 1:2).
-
In a quartz cuvette, place a solution of 3,5-DTBC in methanol.
-
Initiate the reaction by adding a small volume of the catalyst stock solution to the cuvette.
-
Immediately monitor the reaction progress by recording the UV-Vis spectra at regular time intervals. The formation of 3,5-di-tert-butylquinone (3,5-DTBQ) is observed by the increase in absorbance at its characteristic wavelength (around 400 nm).
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
General Procedure for Heck Cross-Coupling Reaction
The following is a general protocol for a palladium-catalyzed Heck reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)
-
Pyrazole-based ligand
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Olefin (e.g., styrene, butyl acrylate)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, NMP, toluene)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a condenser, add the palladium precursor, the pyrazole-based ligand, the base, and the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a few minutes to allow for catalyst formation.
-
Add the aryl halide and the olefin to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature, and quench with water or an appropriate aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Pyrazole-based ligand
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water, ethanol/water)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium precursor, the pyrazole-based ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Visualizing Catalytic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a simplified catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for catalyst performance evaluation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for catalyst performance evaluation.
References
- 1. New copper(II) μ-alkoxo-μ-carboxylato double-bridged complexes as models for the active site of catechol oxidase: synthesis, spectral characterization and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu(II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites | MDPI [mdpi.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Pyrazol-1-yl-methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Pyrazol-1-yl-methanol, a key intermediate in the synthesis of various pharmaceutical agents, is critical for quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative analysis of two commonly employed analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for pyrazole derivatives and serves as a practical resource for method development and cross-validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. The following table summarizes the key performance parameters for RP-HPLC and GC-MS methods, based on typical validation data for pyrazole-containing compounds.
| Parameter | RP-HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 5 - 150 µg/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 4 µg/mL[1] | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | 15 µg/mL[1] | Typically in the mid-to-high ng/mL range |
| Accuracy (% Recovery) | 98% - 102% | 95% - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Good, based on retention time | Excellent, based on retention time and mass spectrum |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using RP-HPLC and GC-MS.
RP-HPLC Method for this compound
This method is suitable for the routine quality control of this compound in bulk drug substances and simple formulations.
1.1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Detection Wavelength: 206 nm[1]
-
Column Temperature: 25 °C[1]
1.2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 5 to 150 µg/mL using the mobile phase as the diluent.
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to obtain a final concentration within the linearity range.
1.3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
GC-MS Method for this compound
This method offers high specificity and is ideal for the identification and quantification of this compound, especially in complex matrices where co-eluting impurities may be present.
2.1. GC-MS Conditions:
-
GC Column: A suitable capillary column for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis (m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Transfer Line Temperature: 280 °C
-
2.2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 10 to 1000 ng/mL using methanol as the diluent.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. For complex matrices, a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) may be required.
2.3. GC-MS Procedure:
-
Inject 1 µL of each working standard solution and the sample solution into the GC-MS system.
-
Acquire the data in both full scan and SIM modes.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Confirm the identity of this compound in the sample by comparing its retention time and mass spectrum with that of the reference standard.
Methodology Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a typical signaling pathway where a pyrazole-containing compound might be investigated.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hypothetical signaling pathway involving a pyrazole derivative.
References
Comparative Docking Analysis of Pyrazole Derivatives as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of pyrazole-based compounds targeting key oncogenic kinases. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols, and visualizations of relevant signaling pathways.
This guide delves into the comparative molecular docking studies of pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While the initial focus was on Pyrazol-1-yl-methanol derivatives, the available literature provides a broader scope on various pyrazole analogs. This guide synthesizes findings from several studies to offer a comparative perspective on their potential as inhibitors of key protein kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Docking Performance of Pyrazole Derivatives
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following tables summarize the quantitative data from various studies, showcasing the binding energies and inhibitory concentrations of different pyrazole derivatives against VEGFR-2, Aurora A, and CDK2.
Table 1: Binding Energies of Pyrazole Derivatives
| Derivative ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | [1][2] |
| 1d | Aurora A (2W1G) | -8.57 | [1][2] |
| 2b | CDK2 (2VTO) | -10.35 | [1][2] |
Binding energies were calculated using AutoDock 4.2. Lower binding energy indicates a more favorable binding interaction.
Table 2: In-vitro Inhibitory Activity (IC50) of Pyrazole Derivatives
| Derivative ID | Target Protein | IC50 | Reference |
| 6c | VEGFR-2 | 913.51 nM | [3] |
| 7c | VEGFR-2 | 225.17 nM | [3] |
| 12c | VEGFR-2 | 828.23 nM | [3] |
| 3i | VEGFR-2 | 8.93 nM | [4][5] |
| P-6 | Aurora-A kinase | 0.11 µM | [6][7] |
| 4 | CDK2 | 3.82 µM | [8][9] |
| 7a | CDK2 | 2.0 µM | [8][9] |
| 7d | CDK2 | 1.47 µM | [8][9] |
| 9 | CDK2 | 0.96 µM | [8][9] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies for molecular docking simulations share a common workflow, which is crucial for the reproducibility and validation of the in-silico results.
A. Software and Tools:
-
Docking Software: AutoDock 4.2 and AutoDock Vina are commonly used for performing the docking calculations.[1][2]
-
Visualization and Analysis: UCSF Chimera, PyMOL, and BIOVIA Discovery Studio Visualizer are frequently utilized for preparing the molecules, analyzing the docking results, and visualizing the protein-ligand interactions.
B. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using appropriate force fields. For AutoDock, Gasteiger charges are computed, and rotatable bonds are defined.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Kollman charges are added to the protein structure.
C. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket. The dimensions and coordinates of the grid box are crucial parameters.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm in AutoDock for exploring the conformational space of the ligand within the active site.
-
Scoring Function: The docking software uses a scoring function to estimate the binding affinity (e.g., binding energy in kcal/mol) for different ligand poses. The pose with the lowest binding energy is generally considered the most favorable.
D. Analysis of Results: The docking results are analyzed based on the binding energy, the number and type of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the root-mean-square deviation (RMSD) between the docked pose and a known reference ligand, if available.
Visualizing the Molecular Docking Workflow and Signaling Pathways
To better understand the experimental process and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz.
Key Signaling Pathways
The following diagrams illustrate the signaling pathways in which VEGFR-2, Aurora A, and CDK2 play crucial roles. Understanding these pathways provides context for the rationale behind targeting these kinases for therapeutic intervention.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10][11][12][13]
Aurora A Kinase Signaling Pathway
Aurora A kinase is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during the G2 to M phase transition, and is essential for proper mitotic spindle assembly.[14][15][16][17][18]
CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, primarily involved in the transition from the G1 to the S phase, where DNA replication occurs.[19][20][21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. uniprot.org [uniprot.org]
Reproducibility of Synthetic Methods for Pyrazol-1-yl-methanol: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of synthetic methods is a cornerstone of efficient and reliable research. This guide provides a comparative analysis of published synthetic methods for Pyrazol-1-yl-methanol, a key building block in medicinal chemistry. By presenting detailed experimental protocols and quantitative data, this document aims to offer an objective assessment of different synthetic strategies, facilitating informed decisions in the laboratory.
Comparison of Synthetic Methods
The synthesis of this compound and its derivatives primarily revolves around the N-hydroxymethylation of the pyrazole ring. Two main approaches have been identified in the literature: the use of aqueous formaldehyde and the reaction with paraformaldehyde. Below is a summary of the key quantitative data from representative published methods.
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Method 1 | Pyrazole, Formalin (37% aq.) | Water | 24 hours | Room Temperature | 75% | [1][2] |
| Method 2 | 3,5-Dimethylpyrazole, Paraformaldehyde | Xylene | 4 hours | Reflux (140 °C) | 82% | [3] |
| Method 3 | 3-Trifluoromethyl-5-methylpyrazole, Paraformaldehyde | None (neat) | 1 hour | 130-140 °C | 90% | [4] |
Experimental Protocols
Method 1: N-Hydroxymethylation using Aqueous Formaldehyde
This method, described by Doretzky and Richter, represents a straightforward approach using readily available reagents.[1][2]
Procedure: A solution of 10.0 g (0.147 mole) of pyrazole in 75 ml of water is prepared. To this solution, 12.3 g (0.152 mole) of 37% aqueous formaldehyde (formalin) is added. The reaction mixture is then allowed to stand at room temperature for 24 hours. After the reaction period, the water is removed under reduced pressure. The resulting residual oil is subsequently distilled under vacuum to yield the pure this compound.
Reported Yield: 75%
Method 2: N-Hydroxymethylation of 3,5-Dimethylpyrazole with Paraformaldehyde in a Solvent
This protocol, adapted from the work of Butler and Johnson, utilizes paraformaldehyde as the formaldehyde source and a high-boiling solvent.[3]
Procedure: A mixture of 3,5-dimethylpyrazole (9.6 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) in 100 ml of xylene is heated to reflux for 4 hours. The reaction progress can be monitored by the consumption of the starting materials. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 1-(Hydroxymethyl)-3,5-dimethylpyrazole.
Reported Yield: 82%
Method 3: Solvent-Free N-Hydroxymethylation with Paraformaldehyde
A highly efficient, solvent-free method for the hydroxymethylation of substituted pyrazoles has been reported by S.Z. Vatsadze et al.[4]
Procedure: A mixture of 3-trifluoromethyl-5-methylpyrazole (1.50 g, 10 mmol) and paraformaldehyde (0.33 g, 11 mmol) is heated at 130-140 °C for 1 hour. The reaction is carried out in a sealed vessel or under an inert atmosphere to prevent the sublimation of paraformaldehyde. After cooling, the solid product is purified, for example, by recrystallization or sublimation, to give 1-hydroxymethyl-3-trifluoromethyl-5-methylpyrazole.
Reported Yield: 90%
Experimental Workflows
To visually represent the distinct experimental workflows of the described synthetic methods, the following diagrams have been generated.
Caption: Workflow for N-Hydroxymethylation using Aqueous Formaldehyde.
Caption: Workflow for N-Hydroxymethylation with Paraformaldehyde in Xylene.
Caption: Workflow for Solvent-Free N-Hydroxymethylation with Paraformaldehyde.
References
- 1. Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Pyrazol-1-yl-methanol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Pyrazol-1-yl-methanol and its derivatives. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information presented is synthesized from safety data sheets and general chemical waste disposal guidelines.
Hazard Identification and Assessment
This compound and its related compounds are classified as hazardous materials. Before handling, it is crucial to be aware of their potential risks.
Summary of Hazard Information:
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/protective clothing.[2] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P280: Wear eye/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific target organ toxicity (single exposure) (Category 3) | Target Organs - Respiratory system. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |
Note: The hazard classifications and precautionary statements may vary slightly between different derivatives of this compound. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn to prevent exposure.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dust formation is possible, use a NIOSH/MSHA approved respirator.[1]
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its waste be discharged down the drain or disposed of in regular trash.[4] It must be treated as hazardous chemical waste.
Step 1: Waste Collection
-
Solid Waste: Carefully sweep up solid this compound and place it into a suitable, labeled container for disposal.[1] Avoid dust formation.[1]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
Contaminated Materials: Any materials used for spill clean-up (e.g., absorbents, rags) and contaminated labware should be collected and disposed of as hazardous waste.[5]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and an accurate list of all constituents and their approximate concentrations.[4] Include the name of the principal investigator and the laboratory location.
Step 3: Storage
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.[4]
-
The container must be kept closed except when adding waste.[4]
-
Segregate from incompatible materials, such as reducing agents.[1]
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by a licensed waste disposal company or your institution's Environmental Health & Safety (EHS) department.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.[4]
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple rinsed with a suitable solvent.[7]
-
The first rinsate must be collected and disposed of as hazardous waste.[5][7]
-
After thorough rinsing and drying, the labels on the container must be obliterated or removed before disposal as regular solid waste.[5]
Experimental Protocols Referenced
This guide is based on standard hazardous waste disposal protocols as outlined in various safety data sheets and chemical safety guidelines. The primary "experiment" is the safe and compliant disposal of a hazardous chemical, for which the methodology is the step-by-step procedure provided above.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazol-1-yl-methanol
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrazol-1-yl-methanol, offering procedural, step-by-step guidance on its operation and disposal to build a foundation of trust and safety in your laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] | To protect against splashes and eye contact. |
| Face shield | As needed for splash hazard | To provide full-face protection from splashes. | |
| Hand Protection | Appropriate protective gloves | Follow manufacturer's recommendations | To prevent skin contact and irritation.[1][2] |
| Body Protection | Protective clothing (e.g., lab coat) | Standard laboratory practice | To prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | When ventilation is inadequate or for large spills[1][2][3] | To prevent inhalation of dust or vapors. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical when handling this compound to minimize risks. This involves careful preparation, handling, and post-handling procedures.
Diagram 1: Safe Handling Workflow for this compound
A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of in suitable, closed containers.[1] Contact a licensed professional waste disposal service.[5] |
| Contaminated Solids (e.g., pipette tips, weighing paper) | Collect in a designated, sealed container for solid chemical waste.[5] |
| Contaminated Liquids (e.g., solutions) | Collect in a separate, sealed, and clearly labeled container for liquid chemical waste.[5] Do not dispose of down the drain.[5] |
| Empty Containers | The first rinse of the container must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of.[6] |
General Disposal Principles:
-
Segregation : Properly segregate waste to prevent accidental chemical reactions.[5]
-
Labeling : Clearly label all waste containers with the chemical name and hazard information.
-
Professional Disposal : Always use a licensed chemical waste disposal service for the final disposal of chemical waste.[5]
-
Environmental Protection : Do not release into the environment.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1120-82-7 | (1H-Pyrazol-1-yl)methanol | Alcohols | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

